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  • Product: 5-ethyl-3-ethynyl-1,2-oxazole
  • CAS: 2137530-80-2

Core Science & Biosynthesis

Foundational

The Cross-Coupling Sequence (Sandmeyer-Sonogashira)

Title: Synthesis of 5-Ethyl-3-ethynyl-1,2-oxazole: A Technical Guide to Regioselective Heterocycle Assembly Introduction 5-Ethyl-3-ethynyl-1,2-oxazole (also referred to as 5-ethyl-3-ethynylisoxazole) is a highly valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Synthesis of 5-Ethyl-3-ethynyl-1,2-oxazole: A Technical Guide to Regioselective Heterocycle Assembly

Introduction 5-Ethyl-3-ethynyl-1,2-oxazole (also referred to as 5-ethyl-3-ethynylisoxazole) is a highly valuable heterocyclic scaffold. The 1,2-oxazole ring provides unique hydrogen-bond accepting capabilities, while the C-5 ethyl group enhances lipophilicity. Crucially, the C-3 ethynyl group serves as a versatile handle for downstream late-stage functionalization, particularly via Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry or further cross-coupling.

As a Senior Application Scientist, I approach the synthesis of this molecule by evaluating the causality of bond formation. The challenge lies in installing two distinct substituents (ethyl and ethynyl) with absolute regiochemical fidelity. To achieve this, we rely on two field-proven synthetic paradigms:

  • The Cross-Coupling Sequence : Leveraging commercially available starting materials through a Sandmeyer/Sonogashira cascade.

  • The De Novo Cycloaddition Sequence : A highly convergent 1,3-dipolar cycloaddition utilizing reactive nitrile oxides.

This pathway is prioritized for its scalability and reliance on stable intermediates. We begin with 5-ethylisoxazol-3-amine (CAS 19754-80-4), a widely available commercial building block[1][2].

Mechanistic Rationale: Direct electrophilic halogenation of isoxazoles typically occurs at the C-4 position due to the electron-donating effects of the heteroatoms. To install a halogen at C-3, we must utilize a Sandmeyer-type transformation of a pre-existing C-3 amine[3][4]. While isoxazoles can be sensitive to strongly basic ring-opening, they exhibit excellent tolerance to the highly acidic conditions of the Sandmeyer diazotization (). The resulting 3-bromo-5-ethylisoxazole is an ideal electrophile for Pd-catalyzed Sonogashira cross-coupling[5][6]. The electron-deficient nature of the isoxazole C-3 position accelerates the oxidative addition of the Pd(0) catalyst.

Protocol 1.1: Sandmeyer Bromination

  • Initiation: Dissolve 5-ethylisoxazol-3-amine (1.0 eq) in 48% aqueous HBr (5.0 volumes) and cool to 0 °C.

  • Diazotization: Slowly add a solution of NaNO₂ (1.2 eq) in water dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Halogenation: In a separate flask, prepare a solution of CuBr (1.1 eq) in 48% HBr at 0 °C. Transfer the diazonium solution into the CuBr solution dropwise.

  • Thermal Maturation: Warm the reaction to room temperature, then heat to 60 °C for 1 hour to drive the extrusion of N₂ gas.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc (3x). Wash the combined organics with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield 3-bromo-5-ethylisoxazole.

Protocol 1.2: Sonogashira Coupling & Desilylation

  • Catalyst Activation: In an oven-dried Schlenk flask, dissolve 3-bromo-5-ethylisoxazole (1.0 eq) in anhydrous, degassed triethylamine (Et₃N). Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq). Stir for 5 minutes under N₂[6].

  • Coupling: Add Trimethylsilylacetylene (TMSA, 1.5 eq) dropwise. Heat the mixture to 60 °C for 4 hours. The reaction will turn dark, and a precipitate of Et₃N·HBr will form ().

  • Filtration: Cool the mixture, dilute with diethyl ether, and filter through a pad of Celite to remove the palladium and copper salts. Concentrate the filtrate to yield the TMS-protected intermediate.

  • Desilylation: Dissolve the crude intermediate in Methanol. Add K₂CO₃ (2.0 eq) and stir at room temperature for 2 hours.

  • Final Workup: Concentrate the mixture in vacuo, partition between dichloromethane (DCM) and water. Extract the aqueous layer with DCM, dry the combined organics, and concentrate to yield pure 5-ethyl-3-ethynyl-1,2-oxazole.

G A 5-Ethylisoxazol-3-amine B Sandmeyer Reaction (NaNO2, HBr, CuBr) A->B C 3-Bromo-5-ethylisoxazole B->C D Sonogashira Coupling (TMSA, Pd(PPh3)2Cl2, CuI) C->D E 3-(TMS-ethynyl)-5-ethylisoxazole D->E F Desilylation (K2CO3, MeOH) E->F G 5-Ethyl-3-ethynyl-1,2-oxazole F->G

Stepwise cross-coupling workflow from 5-ethylisoxazol-3-amine to the final ethynyl oxazole.

The De Novo Cycloaddition Sequence

For researchers requiring a highly convergent route, the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne is the premier choice ().

Mechanistic Rationale: This method constructs the 1,2-oxazole ring while simultaneously installing the substituents. We utilize TMS-propargyl aldehyde oxime as the dipole precursor and 1-butyne as the dipolarophile. The regioselectivity of this[3+2] cycloaddition is governed by Frontier Molecular Orbital (FMO) theory. The interaction between the LUMO of the nitrile oxide and the HOMO of the terminal alkyne dictates that the oxygen atom of the dipole attacks the substituted carbon (C-2 of 1-butyne), while the carbon of the dipole attacks the terminal carbon. This elegantly yields the 3,5-disubstituted isoxazole with >95% regiochemical fidelity.

Protocol 2.1: One-Pot Cycloaddition

  • Dipole Generation: Dissolve TMS-propargyl aldehyde oxime (1.0 eq) in anhydrous DMF. Add N-Chlorosuccinimide (NCS, 1.1 eq) in portions at room temperature. Stir for 1 hour to form the highly reactive hydroximoyl chloride intermediate.

  • Cycloaddition: Cool the reaction mixture to 0 °C. Introduce 1-butyne (2.0 eq, either bubbled into the solution if gaseous, or added as a pre-cooled solution).

  • Base-Promoted Elimination: Add Et₃N (1.2 eq) dropwise. The base eliminates HCl from the hydroximoyl chloride, generating the transient TMS-ethynyl nitrile oxide in situ, which immediately undergoes cycloaddition with the 1-butyne.

  • Maturation & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with diethyl ether (3x). Wash the organics with water and brine to remove DMF, dry, and concentrate.

  • Desilylation: Treat the crude 3-(TMS-ethynyl)-5-ethylisoxazole with K₂CO₃ in Methanol (as described in Protocol 1.2) to yield the final product.

G A TMS-propargyl aldehyde oxime B Chlorination (NCS, DMF) A->B C Hydroximoyl Chloride [Intermediate] B->C E Dehydrochlorination & Cycloaddition (Et3N) C->E D 1-Butyne [Dipolarophile] D->E F 3-(TMS-ethynyl)-5-ethylisoxazole E->F G Desilylation (K2CO3, MeOH) F->G H 5-Ethyl-3-ethynyl-1,2-oxazole G->H

Convergent 1,3-dipolar cycloaddition workflow utilizing in situ nitrile oxide generation.

Quantitative Data & Pathway Comparison

To assist in route selection, the following table summarizes the operational metrics of both pathways based on standard laboratory-scale executions.

MetricCross-Coupling SequenceDe Novo Cycloaddition
Overall Yield 45 - 55% (over 3 steps)60 - 70% (over 2 steps)
Step Count 3 (from 5-ethylisoxazol-3-amine)2 (from TMS-propargyl oxime)
Regioselectivity Absolute (pre-installed on starting material)>95% (steric/electronic control)
Scalability Excellent (Kilogram scale proven)Moderate (Exothermic dipole generation)
Key Advantage Utilizes stable, inexpensive starting materialsHighly convergent, shorter overall route
Primary Challenge Complete removal of Pd/Cu catalyst tracesHandling of reactive nitrile oxide intermediates

References

  • Pevarello, P., & Varasi, M. (1992). Synthesis of 3-bromo- and 3-chloroisoxazoles from 3-aminoisoxazoles. Synthetic Communications, 22(13), 1939-1948. URL:[Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoarenes, iodoarenes and bromodialkenes. Tetrahedron Letters, 16(50), 4467-4470. URL:[Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. URL:[Link]

Sources

Exploratory

A Comprehensive Spectroscopic and Analytical Guide to 5-ethyl-3-ethynyl-1,2-oxazole

This technical guide provides a detailed analysis of the spectroscopic characteristics of 5-ethyl-3-ethynyl-1,2-oxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed analysis of the spectroscopic characteristics of 5-ethyl-3-ethynyl-1,2-oxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a predictive and illustrative spectroscopic profile based on established principles and data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar isoxazole derivatives.

The isoxazole moiety is a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, known for a wide range of biological activities.[1] The unique combination of an ethyl group at the 5-position and an ethynyl group at the 3-position of the 1,2-oxazole ring in the target molecule imparts distinct chemical properties that are reflected in its spectroscopic signatures.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of 5-ethyl-3-ethynyl-1,2-oxazole in a standard deuterated solvent like chloroform (CDCl₃) is expected to show distinct signals for the isoxazole ring proton, the ethynyl proton, and the protons of the ethyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-ethyl-3-ethynyl-1,2-oxazole

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~6.4s-H-4 (isoxazole ring)
~3.2s-C≡C-H
~2.8q7.5-CH₂- (ethyl group)
~1.3t7.5-CH₃ (ethyl group)

Expert Interpretation:

  • Isoxazole Proton (H-4): The proton at the 4-position of the isoxazole ring is anticipated to appear as a singlet in the aromatic region, typically around δ 6.4 ppm. The chemical shift of this proton can be influenced by the substituents on the ring. In related 3,5-disubstituted isoxazoles, this proton signal is often observed between δ 6.3 and 7.1 ppm.[2][3]

  • Ethynyl Proton: The terminal acetylenic proton is expected to resonate as a singlet around δ 3.2 ppm. This chemical shift is characteristic of protons attached to a sp-hybridized carbon.

  • Ethyl Group Protons: The ethyl group at the 5-position will present as a quartet for the methylene (-CH₂-) protons around δ 2.8 ppm and a triplet for the methyl (-CH₃) protons around δ 1.3 ppm. The splitting pattern is a result of spin-spin coupling with the adjacent protons, and the expected coupling constant is approximately 7.5 Hz.

Experimental Protocol for ¹H NMR Spectroscopy

A detailed methodology for acquiring a high-resolution ¹H NMR spectrum is crucial for accurate structural confirmation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-ethyl-3-ethynyl-1,2-oxazole in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a 30-degree pulse angle to ensure quantitative measurements are not saturated.

    • Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 5-ethyl-3-ethynyl-1,2-oxazole will show distinct signals for each of the seven unique carbon atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-ethyl-3-ethynyl-1,2-oxazole

Chemical Shift (δ) ppmAssignment
~170C-5 (isoxazole ring)
~158C-3 (isoxazole ring)
~100C-4 (isoxazole ring)
~85-C≡C-H
~75-C≡C-H
~22-CH₂- (ethyl group)
~12-CH₃ (ethyl group)

Expert Interpretation:

  • Isoxazole Carbons: The carbons of the isoxazole ring are expected to resonate at lower field due to the influence of the heteroatoms and the aromaticity of the ring. C-3 and C-5, being attached to electronegative atoms and involved in double bonds, will be the most downfield, predicted around δ 158 and 170 ppm, respectively. The C-4 carbon is expected to appear at a higher field, around δ 100 ppm.[2][4]

  • Ethynyl Carbons: The two sp-hybridized carbons of the ethynyl group are predicted to appear in the range of δ 75-85 ppm.

  • Ethyl Group Carbons: The aliphatic carbons of the ethyl group will be found at the highest field, with the -CH₂- carbon around δ 22 ppm and the -CH₃- carbon around δ 12 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Utilize a 100 MHz or higher frequency NMR spectrometer.

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) is often required for quaternary carbons.

    • A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, process the FID with a Fourier transform, phasing, and baseline correction. Calibrate the spectrum using the solvent signal (CDCl₃ at δ 77.16 ppm).

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-ethyl-3-ethynyl-1,2-oxazole will be characterized by absorptions corresponding to the terminal alkyne, the isoxazole ring, and the ethyl group.

Table 3: Predicted IR Spectroscopic Data for 5-ethyl-3-ethynyl-1,2-oxazole

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharp≡C-H stretch
~2970-2850MediumC-H stretch (ethyl)
~2120Medium, sharpC≡C stretch
~1610MediumC=N stretch (isoxazole)
~1460, ~1380MediumC-H bend (ethyl)
~1400-1000Medium-WeakIsoxazole ring vibrations (C-O, C=C)

Expert Interpretation:

  • Terminal Alkyne: The most diagnostic peaks will be the strong, sharp ≡C-H stretching vibration around 3300 cm⁻¹ and the C≡C triple bond stretch around 2120 cm⁻¹.[5][6][7] The presence of both peaks is a strong indicator of a terminal alkyne.

  • Ethyl Group: The C-H stretching vibrations of the ethyl group will appear in the region of 2970-2850 cm⁻¹. C-H bending vibrations for the methyl and methylene groups are expected around 1460 cm⁻¹ and 1380 cm⁻¹.

  • Isoxazole Ring: The isoxazole ring will exhibit several characteristic vibrations. A C=N stretching absorption is expected around 1610 cm⁻¹. Other ring stretching and bending vibrations involving C=C and C-O bonds will appear in the fingerprint region (1400-1000 cm⁻¹).[8][9][10]

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the sample in the beam path and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for IR Analysis

Caption: Workflow for acquiring and analyzing an IR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular formula of 5-ethyl-3-ethynyl-1,2-oxazole is C₇H₇NO, with a molecular weight of 121.14 g/mol .[1] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 121.

  • Major Fragments: The fragmentation of isoxazoles can be complex, often involving ring opening and rearrangements.[11][12][13] Key predicted fragments for 5-ethyl-3-ethynyl-1,2-oxazole include:

    • m/z = 106: Loss of a methyl radical (•CH₃) from the ethyl group, [M - 15]⁺.

    • m/z = 92: Loss of an ethyl radical (•C₂H₅), [M - 29]⁺.

    • m/z = 95: Loss of an ethynyl radical (•C₂H), [M - 25]⁺.

    • m/z = 66: A common fragment in isoxazoles corresponding to the ethyl isocyanate radical cation ([C₂H₅NCO]⁺) or other rearranged species.

    • Other fragments resulting from the cleavage of the isoxazole ring, such as loss of CO or HCN, may also be observed.

Table 4: Predicted Major Fragments in the Mass Spectrum of 5-ethyl-3-ethynyl-1,2-oxazole

m/zProposed Fragment
121[C₇H₇NO]⁺ (Molecular Ion)
106[M - CH₃]⁺
92[M - C₂H₅]⁺
95[M - C₂H]⁺
66[C₂H₅NCO]⁺ or isomer
Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use electron ionization (EI) with a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for acquiring and analyzing a mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 5-ethyl-3-ethynyl-1,2-oxazole. The presented data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are based on established principles and data from structurally related compounds. The detailed experimental protocols and workflows offer a practical framework for researchers to acquire and interpret their own data for this and similar molecules. The structural insights gained from these spectroscopic techniques are indispensable for confirming the identity, purity, and structure of novel compounds in the fields of chemical synthesis and drug discovery.

References

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. Available at: [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Available at: [Link]

  • Ohasi, M., et al. (1971). Mass spectrometry of isoxazole derivatives—III: Skeletal rearrangement ions in the mass spectra of isoxazoles having a heteroatom at C5. Organic Mass Spectrometry, 5(2), 187-201. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • D'Auria, M., & Emanuele, L. (2000). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Heterocyclic Communications, 6(4), 363-368. Available at: [Link]

  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of mass spectrometry : JMS, 39(3), 306–314. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry & Biochemistry. IR Spectroscopy Tutorial: Alkynes. Available at: [Link]

  • D'Auria, M., & Racioppi, R. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 83(9), 1364. Available at: [Link]

  • Ejlali, A. (2015). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 3(2), 1-10. Available at: [Link]

  • Hill, N. J., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B, 126(50), 10638-10651. Available at: [Link]

  • Sechi, M., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Farmaco, 58(12), 1261-1266. Available at: [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • D'Auria, M. (2002). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 13(5), 643-647. Available at: [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]

  • Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567. Available at: [Link]

  • Wiley Science Solutions. (2025). KnowItAll Informatics Training - NMR Predictions. Available at: [Link]

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Available at: [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. Available at: [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

  • Uccella, N. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 743-756. Available at: [Link]

  • Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166. Available at: [Link]

  • van der Hooft, J. J. J., et al. (2023). Quantum Chemistry-Based Prediction of Electron Ionization Mass Spectra for Environmental Chemicals. Journal of Chemical Information and Modeling, 63(21), 6667-6677. Available at: [Link]

  • Mary, Y. S., et al. (2013). Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 114, 139–149. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Supporting Information Acetic acid-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles under azide-free conditions. Available at: [Link]

  • Palmer, M. H., & Ridley, T. (2007). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Journal of Molecular Structure, 834-836, 33-47. Available at: [Link]

  • Wang, F., et al. (2022). Predicting Electron Ionization Mass Spectra Using Excited-State Molecular Dynamics. Journal of chemical information and modeling, 62(20), 4813–4821. Available at: [Link]

  • Goldman, S., et al. (2023). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. bioRxiv. Available at: [Link]

  • ResearchGate. (n.d.). (a) and (b) Calculated IR spectra of most stable oxazole-D2O and... Available at: [Link]

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Foundational

Physicochemical Profiling of 5-Ethyl-3-ethynyl-1,2-oxazole: Solubility Kinetics, Stability Dynamics, and Preformulation Strategies

Executive Summary In modern drug discovery and bioconjugation, 5-ethyl-3-ethynyl-1,2-oxazole (CAS 2137530-80-2) has emerged as a high-value bifunctional building block. The 1,2-oxazole (isoxazole) core serves as a robust...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and bioconjugation, 5-ethyl-3-ethynyl-1,2-oxazole (CAS 2137530-80-2) has emerged as a high-value bifunctional building block. The 1,2-oxazole (isoxazole) core serves as a robust, metabolically stable bioisostere for amides and esters, while the terminal ethynyl group provides an ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling[1].

However, handling terminal alkynes conjugated to electron-withdrawing heterocycles presents unique physicochemical challenges. As a Senior Application Scientist, I frequently observe that premature degradation or erratic solubility profiles of such building blocks lead to catastrophic failures in downstream biological assays. This whitepaper deconstructs the solubility and stability dynamics of 5-ethyl-3-ethynyl-1,2-oxazole, providing researchers with mechanistically grounded, self-validating protocols to ensure absolute data integrity during preformulation.

Physicochemical Architecture

To predict the behavior of a molecule in solution, we must first analyze its structural causality. The lipophilic ethyl group at the C5 position drives organic solubility but severely limits aqueous hydration. Simultaneously, the terminal alkyne at C3 introduces a highly specific reactive vector.

Table 1: Fundamental Physicochemical Properties
PropertyValueMechanistic Implication
Molecular Formula C₇H₇NOLow molecular weight (121.14 g/mol ) makes it an excellent candidate for Fragment-Based Drug Discovery (FBDD).
LogP (Estimated) 1.8 – 2.2Highly lipophilic. Requires co-solvents (e.g., DMSO) for initial stock preparation before aqueous dilution.
Alkyne pKₐ ~25The terminal acetylenic proton is weakly acidic but can be deprotonated by strong bases or heavy metals, leading to explosive acetylide formation[2].
N-O Bond Energy ~55 kcal/molThe N-O bond is the weakest link in the isoxazole ring, making it the primary site for reductive cleavage.

Stability & Degradation Mechanisms

The assumption that small building blocks are universally stable is a dangerous preformulation fallacy. 5-ethyl-3-ethynyl-1,2-oxazole is susceptible to three primary degradation pathways, dictated by its environment.

  • Alkyne Hydration (Aqueous Acid): Terminal alkynes undergo Markovnikov addition of water in the presence of acidic conditions or trace transition metals (e.g., Hg²⁺, Au³⁺), converting the ethynyl group into a methyl ketone[3].

  • Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen and trace copper (often introduced via contaminated solvents), the terminal alkyne will dimerize into a conjugated diyne[2].

  • Reductive Cleavage: The isoxazole N-O bond is highly sensitive to reducing environments (e.g., H₂ with Pd/C, or biological reductants over long exposures), yielding an enamino ketone.

degradation_pathways A 5-Ethyl-3-ethynyl- 1,2-oxazole (Intact) B Methyl Ketone Derivative A->B Hydration (H2O / H+) C Glaser Oligomers (Homocoupling) A->C Oxidation (O2 / Cu+) D Enamino Ketone (Ring Cleavage) A->D Reduction (H2 / Pd/C)

Fig 1. Primary degradation pathways of 5-ethyl-3-ethynyl-1,2-oxazole under environmental stress.

Table 2: Solubility & Stability Matrix
Solvent / MediumSolubility LimitStability (t½)Causality / Note
DMSO (Anhydrous) > 100 mM> 6 monthsAbsence of water prevents hydration; inert atmosphere prevents oxidation.
Aqueous Buffer (pH 7.4) < 0.5 mM~ 72 hoursHydrolytic stability of the alkyne-Au/aqueous interface is finite[4].
Aqueous Acid (pH 2.0) < 0.2 mM< 12 hoursAcid-catalyzed hydration of the terminal alkyne rapidly degrades the stock.

Self-Validating Experimental Protocols

To generate trustworthy data, experimental workflows must include internal checkpoints that validate the integrity of the system itself. Below are the definitive protocols for profiling this compound.

Protocol 1: Kinetic Aqueous Solubility via Laser Nephelometry

Visual inspection of solubility is subjective and error-prone. Nephelometry detects the exact cloud point via laser light scattering, providing a highly reproducible thermodynamic boundary.

  • Stock Preparation: Prepare a 10 mM stock of 5-ethyl-3-ethynyl-1,2-oxazole in 100% anhydrous DMSO.

    • Causality: Water in the DMSO stock will initiate premature hydration of the terminal alkyne. Anhydrous conditions ensure the "time zero" baseline is chemically intact.

  • Serial Dilution: Dispense the stock into a 96-well plate containing 50 mM Phosphate Buffered Saline (pH 7.4), creating a concentration gradient from 1 µM to 500 µM. Keep final DMSO concentration ≤ 2%.

  • Equilibration: Incubate the plate at 25°C for 2 hours on a plate shaker at 300 RPM.

  • Nephelometric Readout: Measure light scattering using a nephelometer (e.g., NEPHELOstar). The solubility limit is defined as the concentration where the scattering signal exceeds the buffer baseline by 3 standard deviations.

  • Self-Validation Checkpoint: Run a known highly soluble standard (e.g., Acetaminophen) and a poorly soluble standard (e.g., Amiodarone) on the same plate. If the standards deviate from historical values by >5%, the buffer system or laser calibration is compromised.

Protocol 2: Stability-Indicating LC-MS/MS (Forced Degradation)

This protocol maps the degradation kinetic constants ( k ) and half-lives under physiological and stressed conditions.

  • Stress Initiation: Spike the 10 mM DMSO stock into three separate vials containing:

    • Vial A: 0.1 N HCl (Acidic Stress)

    • Vial B: 3% H₂O₂ (Oxidative Stress)

    • Vial C: pH 7.4 Buffer at 40°C (Accelerated Physiological Stress)

  • Quenching: At time points 0, 1h, 4h, 12h, and 24h, extract a 50 µL aliquot and quench it immediately with 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., deuterated isoxazole).

    • Causality: Cold acetonitrile crashes out buffer salts and instantly halts degradation kinetics, freezing the chemical state for accurate LC-MS/MS analysis.

  • Chromatographic Separation: Run the samples on a C18 reverse-phase column using a gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Self-Validation Checkpoint (Mass Balance): Calculate the total peak area of the parent compound plus the peak areas of all identified degradants (e.g., methyl ketone, N-O cleavage products). The total mass balance must remain between 95% and 105% relative to T=0. A drop below 95% indicates an undetected degradation pathway (e.g., volatile loss or irreversible column binding), invalidating the run.

workflow S1 1. Stock Prep (10 mM in DMSO) S2 2. Serial Dilution (Aqueous Buffers) S1->S2 Aliquot S3 3. Nephelometry (Cloud Point Detection) S2->S3 Solubility Track S4 4. LC-MS/MS (Degradant Profiling) S2->S4 Stability Track S5 5. Data Synthesis (Mass Balance Check) S3->S5 Kinetic Data S4->S5 Degradation Data

Fig 2. Self-validating experimental workflow for parallel solubility and stability profiling.

Storage and Handling Directives

To maintain the integrity of 5-ethyl-3-ethynyl-1,2-oxazole prior to experimental use, strict adherence to the following environmental controls is mandatory:

  • Atmosphere: Store strictly under an inert atmosphere (Argon or Nitrogen). Oxygen exposure will initiate oxidative homocoupling of the alkyne[2].

  • Temperature: Store neat powders at -20°C. DMSO stocks should be aliquoted to avoid freeze-thaw cycles, which introduce condensation (water) and drive hydration.

  • Hazard Warning (Heavy Metals): Never allow this compound to come into contact with silver (Ag⁺), copper (Cu⁺), or mercury (Hg²⁺) salts outside of strictly controlled CuAAC catalytic conditions. Terminal alkynes form highly explosive metal acetylides that can detonate violently when dry[2].

References

  • [1] Smolecule. Buy 5-Ethyl-3-ethynyl-1,2-oxazole - Smolecule. Available at:

  • [2] Benchchem. Common pitfalls in the handling of terminal alkynes. Available at:

  • [4] ACS Publications (Langmuir). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Available at:

  • [3] Michigan State University Chemistry. Alkyne Reactivity. Available at:

Sources

Exploratory

Unlocking the Therapeutic Potential of 5-Ethyl-3-ethynyl-1,2-oxazole Derivatives: A Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the search for privileged scaffolds that balance metabolic stability with high target affinity is a continuous challenge. 5-Ethyl-3-ethynyl-1,2-oxazole (CAS: 2137530-80-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the search for privileged scaffolds that balance metabolic stability with high target affinity is a continuous challenge. 5-Ethyl-3-ethynyl-1,2-oxazole (CAS: 2137530-80-2) has emerged as a highly versatile building block[1]. Characterized by a five-membered heterocyclic core containing adjacent nitrogen and oxygen atoms, this compound features a lipophilic ethyl group at the C5 position and a highly reactive terminal alkyne (ethynyl) at the C3 position[1]. This whitepaper explores the structure-activity relationships (SAR), core biological activities, and validated experimental workflows for leveraging this scaffold in drug discovery.

Chemical Architecture & Reactivity Profile

The unique pharmacological value of 5-ethyl-3-ethynyl-1,2-oxazole lies in its dual functionality. The isoxazole ring itself acts as a bioisostere for amides and esters, offering enhanced metabolic stability and serving as a robust hydrogen-bond acceptor[2].

From a synthetic standpoint, the C3-ethynyl group is a premier chemical handle. It allows researchers to utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate 1,2,3-triazole-linked isoxazole hybrids[3]. The rigid, planar nature of the resulting triazole-isoxazole linkage provides predictable spatial geometry, which is critical for orienting pharmacophores into deep enzymatic binding pockets[4]. Furthermore, the ethynyl group can undergo Sonogashira cross-coupling or oxidation to form carboxylic acids, yielding a vast library of diversity-oriented derivatives[1].

SynthesisWorkflow A 5-Ethyl-3-ethynyl-1,2-oxazole (Alkyne Precursor) D CuAAC Click Reaction (t-BuOH/H2O, RT, 12h) A->D B Azide Derivative (R-N3) B->D C Catalyst Preparation CuSO4 + Sodium Ascorbate C->D E 1,2,3-Triazole-Isoxazole Hybrid Molecule D->E F Validation (LC-MS & NMR) E->F

CuAAC Synthesis Workflow for Isoxazole-Triazole Hybrids

Core Biological Activities & Mechanisms of Action

Oncology: Kinase Inhibition & Apoptosis

Isoxazole derivatives are potent anticancer agents, frequently designed to act as small-molecule kinase inhibitors[2]. Specifically, triazole-linked isoxazoles synthesized from ethynyl precursors have shown remarkable efficacy in targeting the Epidermal Growth Factor Receptor (EGFR)[3]. Mechanism: The isoxazole core mimics the adenine ring of ATP, allowing the derivative to competitively bind the ATP-binding cleft of the EGFR tyrosine kinase domain[3]. This competitive inhibition blocks downstream PI3K/AKT signaling, shifting the cellular machinery from proliferation to apoptosis[2].

Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR PI3K PI3K / AKT Cascade EGFR->PI3K Apoptosis Apoptosis Induction EGFR->Apoptosis Pathway Shift Drug Isoxazole Derivative (ATP-Competitive Inhibitor) Drug->EGFR Blocks Activation Proliferation Tumor Proliferation PI3K->Proliferation

EGFR Signaling Pathway Inhibition by Isoxazole Derivatives

Antimicrobial Efficacy: LpxC & Cell Wall Disruption

The rise of multi-drug resistant Gram-negative bacteria has accelerated the development of novel isoxazole-based antibiotics[5]. Mechanism: Derivatives of ethynyl-isoxazoles are highly effective inhibitors of LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase), a zinc-dependent enzyme critical for Lipid A biosynthesis in Gram-negative bacteria[5]. The nitrogen and oxygen heteroatoms of the isoxazole ring coordinate with the active-site zinc ion, effectively halting cell wall synthesis and leading to bacterial lysis[6]. Additionally, pyrazoline-incorporated isoxazoles have demonstrated significant antifungal activity, achieving up to 95% inhibition against specific fungal strains[7].

Neurological Therapeutics: Allosteric Modulation

In the central nervous system (CNS), the lipophilic nature of the C5-ethyl group allows these derivatives to readily cross the blood-brain barrier. Isoxazole derivatives are heavily patented as selective ligands for GABA-A receptors (specifically the α5 subunit) to treat cognitive impairment, and as negative allosteric modulators (NAMs) for mGluR5 receptors[8]. The rigid alkyne/triazole linker allows the pharmacophore to penetrate deep allosteric pockets within the transmembrane domains of these receptors.

Quantitative Pharmacological Data

To contextualize the potency of these scaffolds, the following table summarizes typical quantitative benchmarks observed during hit-to-lead optimization of ethynyl-isoxazole derivatives[3][4][5][7].

Target / Disease AreaDerivative ClassRepresentative IC₅₀ / MICPrimary Mechanism of Action
Oncology (Breast/Lung) Triazole-Isoxazole Hybrids3.9 µM – 53.2 µMEGFR Tyrosine Kinase Inhibition
Antimicrobial (Gram -) Isoxazole-LpxC Inhibitors0.5 µg/mL – 2.0 µg/mLLpxC Zinc-dependent Inhibition
Neurological (CNS) Ethynyl-Isoxazole NAMs10 nM – 50 nMmGluR5 Negative Allosteric Modulation
Antifungal Pyrazoline-Isoxazoles100 mg/L (80-95% inhibition)Disruption of cell wall synthesis

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust data relies on self-validating workflows. The following protocols detail the causality behind critical experimental choices.

Synthesis Workflow: CuAAC Click Chemistry

Objective: Synthesize a 1,2,3-triazole-linked isoxazole hybrid from 5-ethyl-3-ethynyl-1,2-oxazole.

  • Reagent Preparation: Dissolve 5-ethyl-3-ethynyl-1,2-oxazole (1.0 eq) and the target azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: This specific co-solvent system is critical. It ensures simultaneous solubility of the highly lipophilic isoxazole precursor and the water-soluble catalytic components, maximizing the kinetic rate of the cycloaddition.

  • Catalyst Generation: Add Copper(II) sulfate pentahydrate (0.1 eq) followed dropwise by sodium ascorbate (0.2 eq).

    • Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ. This prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling), which would otherwise consume the precursor.

  • Cycloaddition: Stir the mixture at room temperature for 12 hours.

    • Causality: Maintaining room temperature ensures strict thermodynamic control, exclusively favoring the formation of the 1,4-disubstituted triazole regioisomer over the 1,5-isomer.

  • Self-Validation (System Check): Monitor the reaction via TLC (Hexanes:EtOAc). Upon completion, extract with dichloromethane, concentrate, and validate the structural integrity using LC-MS and ¹H-NMR (look for the characteristic triazole proton singlet at ~8.0 ppm).

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: Evaluate the anti-proliferative activity of the synthesized isoxazole derivative against A549 (lung cancer) cells.

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours.

    • Causality: Seeding density must be pre-optimized. 5,000 cells/well ensures the cells remain in the logarithmic growth phase throughout the 72-hour drug exposure. Confluent cells exhibit contact inhibition, which artificially downregulates EGFR expression and skews IC₅₀ calculations.

  • Compound Treatment: Treat cells with serial dilutions of the isoxazole derivative (0.1 µM to 100 µM).

    • Causality: Dilute the compound in DMSO, ensuring the final DMSO concentration in the culture media never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Self-Validation (Controls): Include untreated cells (negative control) and cells treated with Erlotinib (positive control).

    • Causality: The positive control validates the assay's sensitivity to EGFR inhibition, ensuring the biological system is responding accurately.

  • MTT Incubation & Readout: After 72 hours, add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours. Remove media and dissolve the resulting formazan crystals in 150 µL of pure DMSO. Measure absorbance at 570 nm.

    • Causality: The tetrazolium dye is reduced solely by active mitochondrial dehydrogenases, serving as a direct proxy for cell viability. The reduced formazan product is highly lipophilic and insoluble in water; dissolving it in DMSO ensures complete homogenization for accurate spectrophotometric quantification.

Sources

Foundational

Introduction: Unlocking the Therapeutic Potential of a Novel Oxazole Scaffold

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 5-ethyl-3-ethynyl-1,2-oxazole Prepared by: Gemini, Senior Application Scientist In the landscape of medicinal chemistry, heterocyclic compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 5-ethyl-3-ethynyl-1,2-oxazole

Prepared by: Gemini, Senior Application Scientist

In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for drug discovery.[1][2] The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a "privileged structure" present in numerous clinically approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] 5-ethyl-3-ethynyl-1,2-oxazole is a unique derivative distinguished by its ethyl and reactive ethynyl groups, which impart distinct chemical properties and potential for targeted biological interactions.[4] Preliminary research suggests this compound may possess significant antimicrobial and anticancer capabilities, making it a compelling candidate for further investigation as a therapeutic lead.[4]

This technical guide provides a comprehensive, step-by-step framework for the in silico analysis of 5-ethyl-3-ethynyl-1,2-oxazole. As a Senior Application Scientist, my objective is not merely to present a protocol, but to elucidate the scientific reasoning behind each decision in the computational workflow. We will explore how to leverage molecular modeling techniques to predict and analyze the interaction of this small molecule with a relevant biological target. This process, central to modern structure-based drug design, allows researchers to generate actionable hypotheses, prioritize experimental testing, and accelerate the journey from a promising compound to a potential therapeutic agent.[5][6]

For the purpose of this guide, we will use Human Cyclooxygenase-2 (COX-2) as our protein target. COX-2 is a well-validated enzyme implicated in inflammation and carcinogenesis, and various oxazole-containing compounds are known to be effective inhibitors.[3][7]

Chapter 1: The Computational Drug Discovery Workflow: A Strategic Overview

The in silico analysis of a potential drug candidate follows a structured, multi-stage process designed to simulate and predict its behavior at a molecular level. Each stage builds upon the last, creating a funnel that refines our understanding from a broad landscape of possibilities to a specific, high-confidence prediction of protein-ligand interaction. This workflow is crucial for efficiently screening large numbers of compounds and gaining deep mechanistic insights before committing to expensive and time-consuming wet-lab experiments.[5]

In_Silico_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis & Refinement Target_Selection Target Identification & Selection (COX-2) Ligand_Prep Ligand Preparation (5-ethyl-3-ethynyl-1,2-oxazole) Receptor_Prep Receptor Preparation (PDB Structure of COX-2) Target_Selection->Receptor_Prep Obtain Structure Docking Molecular Docking (Predict Binding Pose & Affinity) Ligand_Prep->Docking Input 3D Ligand Receptor_Prep->Docking Input Prepared Receptor Validation Protocol Validation (Redocking Native Ligand) Docking->Validation Validate Accuracy Analysis Results Analysis (Scoring, Pose Visualization) Docking->Analysis Generate Docked Poses MD_Sim Molecular Dynamics (MD) (Assess Complex Stability) Analysis->MD_Sim Select Best Pose

Figure 1: High-level workflow for in silico analysis.

Chapter 2: Foundational Steps: Ligand and Receptor Preparation

The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. This preparation phase is not a mere formality; it is a critical step to ensure the ligand and receptor are in a chemically correct and energetically favorable state for the simulation.

Ligand Preparation Protocol

The goal is to convert the 2D representation of 5-ethyl-3-ethynyl-1,2-oxazole into a three-dimensional, energetically minimized structure with correct atom types and partial charges.

Causality: A 2D structure lacks the conformational information necessary for docking. We must generate a plausible 3D conformer and then refine it to a low-energy state. Assigning correct partial charges is essential for accurately calculating electrostatic interactions, which are major contributors to binding affinity.[8]

Step-by-Step Methodology:

  • Obtain 2D Structure: Draw the molecule in a chemical editor (e.g., ChemDraw) or obtain its SMILES string. For 5-ethyl-3-ethynyl-1,2-oxazole, the SMILES is CCC1=NOC(=C1)C#C.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D model.

  • Energy Minimization: Perform a geometry optimization using a suitable force field. The General AMBER Force Field (GAFF) is an excellent choice for drug-like organic molecules.[8] This step relaxes the structure into a low-energy conformation.

  • Assign Partial Charges: Calculate and assign partial atomic charges. Gasteiger charges are a rapid and commonly used method suitable for docking.[9]

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking software will explore different torsions of these bonds during the simulation to find the best conformational fit in the receptor's active site.

  • Save in Required Format: Save the prepared ligand structure in the .pdbqt format, which is required by AutoDock Vina and contains charge, atom type, and rotatable bond information.[9]

Receptor Preparation Protocol

We will prepare the crystal structure of human COX-2. A suitable entry from the Protein Data Bank (PDB) is 1CX2 , which is COX-2 in complex with a known inhibitor.

Causality: Raw PDB files are not immediately ready for docking. They often contain non-protein atoms (water, ions, co-crystallized ligands), and critically, they lack hydrogen atoms, which are essential for defining hydrogen bond networks.[6][9] We must "clean" the structure and add these missing components.

Step-by-Step Methodology:

  • Download PDB File: Obtain the crystal structure file (e.g., 1CX2.pdb) from the RCSB Protein Data Bank.

  • Clean the Structure: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

    • Remove all water molecules (HOH).

    • Delete any co-crystallized ligands and ions not essential for structural integrity. For validation purposes, you may save the original co-crystallized ligand in a separate file.

    • If the protein is a multimer, select the relevant chain (e.g., Chain A) for the docking study.

  • Add Hydrogens: Add hydrogen atoms to the protein. This is crucial as X-ray crystallography typically does not resolve their positions. The placement of hydrogens, particularly polar ones, is vital for correct hydrogen bonding.[9]

  • Assign Charges: Add partial charges to the protein atoms (e.g., Kollman charges).

  • Save in Required Format: Save the prepared receptor structure in the .pdbqt format.

Chapter 3: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6] The simulation places the ligand into the receptor's binding site and evaluates the fit using a scoring function, which estimates the binding affinity.

The Principle of Docking and Scoring

Docking algorithms explore a vast conformational space of the ligand within a defined search area of the protein.[10] A scoring function then calculates a score for each generated "pose." In AutoDock Vina, this score is an approximation of the binding free energy (ΔG) in kcal/mol.[11] More negative values indicate a stronger, more favorable binding interaction.

Protocol Validation: A Self-Validating System

Trustworthiness: Before docking our novel compound, we must validate our docking protocol. The most common method is redocking . We will dock the original co-crystallized ligand (which we removed and saved during receptor preparation) back into the binding site.

Success Criterion: A successful validation is achieved if the docking program can reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[12] This confirms that our chosen parameters and search space are appropriate for this target.

Docking Protocol for 5-ethyl-3-ethynyl-1,2-oxazole

Software: AutoDock Tools and AutoDock Vina.

Step-by-Step Methodology:

  • Load Prepared Molecules: Open AutoDock Tools and load the prepared receptor (1CX2_protein.pdbqt) and ligand (ligand.pdbqt).

  • Define the Search Space (Grid Box): The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.

    • Causality: A grid box that is too small may miss the true binding site, while one that is too large will needlessly increase computation time and can decrease accuracy. The box should be centered on the active site and be large enough to encompass the entire site plus allow for ligand rotation.[9][10]

    • Procedure: Center the grid box on the position of the co-crystallized ligand from the validation step. A typical size is 25 x 25 x 25 Å.

  • Configure Docking Parameters: Create a configuration file (e.g., conf.txt) specifying the file paths for the receptor and ligand, the center and size of the grid box, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt.

  • Retrieve Results: Vina will generate an output file containing the predicted binding poses (typically 9) for 5-ethyl-3-ethynyl-1,2-oxazole, ranked by their binding affinity scores.

Chapter 4: Analysis and Interpretation of Docking Results

Analyzing docking output is a multi-faceted process that combines quantitative data with qualitative visual inspection to build a compelling hypothesis of molecular interaction.[12][13][14]

Quantitative Analysis

The primary quantitative metric is the binding affinity . We also consider the RMSD between the top-ranked pose and other poses to understand conformational clustering.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hypothetical)
1-8.50.000TYR385, SER530, ARG120
2-8.21.251TYR385, LEU352, SER530
3-7.91.894VAL523, SER530, ARG120
4-7.62.430TYR385, LEU352, VAL523

Table 1: Hypothetical docking results for 5-ethyl-3-ethynyl-1,2-oxazole with COX-2.

Visual Inspection of Binding Poses

Causality: A good binding score is meaningless if the predicted pose is not chemically sensible. We must visually inspect the top-ranked pose(s) to analyze the specific intermolecular interactions that stabilize the complex.

Step-by-Step Methodology:

  • Load Complex: Open a molecular visualization program (e.g., Discovery Studio, PyMOL) and load the prepared receptor structure along with the output file containing the docked ligand poses.

  • Analyze Interactions: Focus on the best-scoring pose. Identify and analyze the following types of interactions:

    • Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor (e.g., N-H, O-H) and an acceptor (e.g., O, N). They are critical for binding specificity.

    • Hydrophobic Interactions: Interactions between non-polar regions of the ligand and receptor, such as the ethyl group of our ligand and hydrophobic residues like Leucine, Valine, or Alanine in the protein pocket.

    • Pi-Interactions: The ethynyl group and the oxazole ring can participate in various pi-stacking or pi-alkyl interactions with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan.

  • Compare with Known Inhibitors: Compare the binding mode of your compound to that of known inhibitors of the target. A compound that utilizes similar key interactions as a potent, known drug is a more promising candidate.

Interactions Ligand 5-ethyl-3-ethynyl-1,2-oxazole ARG120 ARG120 Ligand->ARG120 H-Bond (Oxazole N) TYR385 TYR385 Ligand->TYR385 Pi-Stacking (Ethynyl) SER530 SER530 Ligand->SER530 H-Bond (Oxazole O) LEU352 LEU352 Ligand->LEU352 Hydrophobic (Ethyl)

Figure 2: Conceptual diagram of potential molecular interactions.

Chapter 5: Post-Docking Refinement: Molecular Dynamics Simulation

While docking provides a static snapshot of a potential binding mode, biological systems are dynamic. Molecular Dynamics (MD) simulation offers a way to assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment.[8][15]

Causality: A high-scoring docking pose may not be stable. The ligand could be in a strained conformation that, when allowed to move, would quickly dissociate from the binding site. MD simulations provide a more rigorous test of the predicted binding hypothesis.[16]

MD Simulation Workflow
  • System Preparation: The best-ranked protein-ligand complex from docking is placed in a simulation box.

  • Solvation: The box is filled with explicit water molecules to simulate the aqueous cellular environment.

  • Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentrations.

  • Minimization: The energy of the entire system (protein, ligand, water, ions) is minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 310 K) and the pressure is adjusted to a constant value. This allows the system to settle into a stable state.

  • Production Run: The simulation is run for an extended period (e.g., 50-100 nanoseconds), during which the trajectory (atomic positions and velocities over time) is saved.

  • Analysis: The trajectory is analyzed to assess the stability of the complex. Key metrics include the RMSD of the ligand within the binding site and the persistence of key intermolecular interactions over time. A stable complex will show minimal deviation in the ligand's position and maintain critical hydrogen bonds.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous workflow for the in silico investigation of 5-ethyl-3-ethynyl-1,2-oxazole. By systematically preparing the ligand and a selected target (COX-2), performing a validated molecular docking simulation, and analyzing the results through both quantitative metrics and qualitative interaction mapping, we can generate a robust hypothesis about the compound's mechanism of action. Further refinement using molecular dynamics simulations adds an essential layer of validation, testing the stability of our predictions in a dynamic environment.

This computational approach is an indispensable component of modern drug discovery.[17] It enables researchers to make informed decisions, rationally design new derivatives, and ultimately focus precious laboratory resources on candidates with the highest probability of success. The insights gained from these in silico studies on 5-ethyl-3-ethynyl-1,2-oxazole provide a strong foundation for its subsequent experimental validation as a potential therapeutic agent.

References

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  • Kovalishyn, V., et al. (2023). In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus. Molecular Biotechnology.
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  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?.
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  • Schrödinger. (n.d.). Introduction to molecular modeling in drug discovery.
  • Amer, M., et al. (2022). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. Journal of Pharmaceutical Negative Results.
  • CCDC. (n.d.). White Paper: GOLD Docking Study — Linear Peptide Docking.
  • ResearchGate. (2026). (PDF) Neural network modelling of antifungal activity of a series of oxazole derivatives based on in silico pharmacokinetic parameters.
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  • NIH. (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights.
  • ACS Publications. (2024). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents.
  • ACS Publications. (2024). The Experimentalist's Guide to Machine Learning for Small Molecule Design.
  • NIH. (n.d.). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors.
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  • Bentham Science. (2022). Molecular Docking: Principles, Advances, and Its Applications in Drug Discovery.
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  • NIH. (n.d.). Best Practices for Foundations in Molecular Simulations [Article v1.0].
  • ACS Publications. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking.
  • ResearchGate. (2025). Computational Investigation of 5-Ethynyl-2'-deoxyuridine (EdU) as a Biologically Active Nucleoside Analogue: Insights from Molecular Docking, ADMET Profiling, and DFT Analyses | Request PDF.
  • BenchChem. (2025). Application Notes and Protocols for Molecular Docking Studies of 2-Piperidin-1-ylmethyl-morpholine.
  • University of Palermo. (2025). Molecular Docking Tutorial.
  • ResearchGate. (2015). Is there a forcefield which is applicable on small molecule as well as peptides?.
  • YouTube. (2021). Graphviz tutorial.
  • Sphinx-Users.jp. (n.d.). 3.2.1. graphvizによるフローチャートの作成.
  • Dirk Colbry. (2019). Quick Graphviz Tutorial.
  • Read the Docs. (n.d.). User Guide — graphviz 0.21 documentation.
  • Graphviz. (2015). Drawing graphs with dot.
  • NIH. (n.d.). A comprehensive review on biological activities of oxazole derivatives.
  • BioMed Research International. (2024). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as.
  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry.
  • Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide.
  • ResearchGate. (n.d.). (PDF) A comprehensive review on biological activities of oxazole derivatives.
  • PubMed. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Journal of Drug Delivery and Therapeutics. (2015). BIOLOGICALLY ACTIVE OXADIAZOLE.
  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • NIH. (n.d.). Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents.

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Exploratory

Technical Guide: Sourcing and Application of 5-Ethyl-3-ethynyl-1,2-oxazole in Advanced Synthesis

Executive Summary In modern medicinal chemistry and materials science, the isoxazole (1,2-oxazole) scaffold is a privileged structure, frequently utilized as a bioisostere for amides and esters due to its metabolic stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and materials science, the isoxazole (1,2-oxazole) scaffold is a privileged structure, frequently utilized as a bioisostere for amides and esters due to its metabolic stability and unique hydrogen-bonding profile. The functionalization of this core into 5-ethyl-3-ethynyl-1,2-oxazole creates a highly versatile building block[1]. The 5-ethyl group provides a lipophilic anchor that can modulate binding affinity in biological targets, while the 3-ethynyl (terminal alkyne) group acts as a reactive hub for cross-coupling and click chemistry[1].

This whitepaper provides an authoritative guide on the commercial landscape, structural mechanics, and field-proven methodologies for utilizing 5-ethyl-3-ethynyl-1,2-oxazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Chemical Identity & Structural Mechanics

The reactivity of 5-ethyl-3-ethynyl-1,2-oxazole is dictated by the electronic interplay between the electron-withdrawing isoxazole ring and the terminal alkyne. The alkyne proton is relatively acidic, facilitating rapid deprotonation and coordination with transition metals (such as Cu or Pd) during synthetic workflows. Furthermore, the ethynyl group can be oxidized to form carboxylic acids or reduced to yield dihydro-oxazole derivatives[1].

Quantitative Chemical Profile
PropertyValueSource
IUPAC Name 5-ethyl-3-ethynyl-1,2-oxazole[1]
Synonyms 5-Ethyl-3-ethynylisoxazole[2]
CAS Number 2137530-80-2[2]
Molecular Formula C7H7NO[1]
Molecular Weight 121.14 g/mol [1]
Key Applications Antimicrobial/anticancer drug development, click chemistry[1]

Commercial Availability & Supplier Landscape

When sourcing terminal alkynes like 5-ethyl-3-ethynyl-1,2-oxazole, researchers must prioritize suppliers that provide batch-specific analytical validation. Terminal alkynes are susceptible to oxidative degradation (Glaser coupling) or polymerization upon prolonged storage under suboptimal conditions.

The table below summarizes the current commercial landscape for this compound:

SupplierCatalog / CAS MatchClaimed PurityAnalytical Validation
BidePharm BD02118044 (CAS 2137530-80-2)95%NMR, HPLC, GC[3]
Smolecule 5-Ethyl-3-ethynyl-1,2-oxazoleHigh-[1]
ChemicalBook CAS 2137530-80-2Standard-[2]
BLD Pharm BD02118044Standard-[4]
EvitaChem CAS 2137530-80-2In Stock-[5]

Application Scientist Insight: Always request the Certificate of Analysis (CoA) prior to purchase. BidePharm's provision of NMR and HPLC data[3] is a critical self-validating checkpoint to ensure the alkyne proton is intact before initiating complex or expensive downstream syntheses.

Mechanistic Pathway & Visualization

To effectively utilize 5-ethyl-3-ethynyl-1,2-oxazole in bioconjugation or drug synthesis, the CuAAC (click chemistry) pathway is the gold standard. The workflow relies on the in situ generation of a Cu(I) catalyst, which coordinates with the terminal alkyne to form a highly reactive Cu(I)-acetylide intermediate.

CuAAC_Workflow Alkyne 5-Ethyl-3-ethynyl-1,2-oxazole (Terminal Alkyne) Intermediate Active Cu(I)-Acetylide Complex Alkyne->Intermediate Deprotonation & Cu(I) Coordination Azide Azide-Functionalized Target (R-N3) Azide->Intermediate Cycloaddition Catalyst Catalyst Preparation CuSO4 + Sodium Ascorbate Catalyst->Intermediate In situ Cu(I) Generation Ligand Ligand Addition (e.g., THPTA) Ligand->Catalyst Stabilizes Cu(I) Product 1,4-Disubstituted 1,2,3-Triazole (Conjugated Product) Intermediate->Product Protonation & Catalyst Release

Workflow of CuAAC click chemistry utilizing 5-ethyl-3-ethynyl-1,2-oxazole.

Field-Proven Methodology: CuAAC Click Chemistry Protocol

The following protocol is engineered for the conjugation of 5-ethyl-3-ethynyl-1,2-oxazole with an azide-bearing substrate. It is designed as a self-validating system , ensuring that causality drives every experimental choice.

Step 1: Solvent Preparation and Degassing
  • Action: Prepare a 1:1 (v/v) mixture of tert-butanol (t-BuOH) and ultrapure water. Degas the solvent mixture by bubbling with Argon or Nitrogen for 15 minutes.

  • Causality: t-BuOH effectively solubilizes the lipophilic isoxazole core, while water is essential for the solubility of the inorganic catalyst system. Degassing is critical; ambient oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the 5-ethyl-3-ethynyl-1,2-oxazole and reduces the yield of the desired triazole.

Step 2: Substrate and Ligand Assembly
  • Action: In a reaction vial, dissolve 1.0 equivalent of the azide-functionalized target and 1.1 equivalents of 5-ethyl-3-ethynyl-1,2-oxazole in the degassed solvent. Add 0.1 equivalents of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand.

  • Causality: A slight excess of the alkyne ensures complete consumption of the (often more valuable) azide substrate. THPTA is added before the copper source to immediately capture and stabilize the Cu(I) species upon generation, preventing its disproportionation into Cu(0) and Cu(II).

Step 3: Catalyst Activation
  • Action: Add 0.05 equivalents of CuSO₄·5H₂O, followed immediately by 0.5 equivalents of freshly prepared Sodium Ascorbate (in water).

  • Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) in situ. It is added in a 10-fold excess relative to copper to continuously re-reduce any Cu(II) that forms during the reaction lifecycle, maintaining a robust catalytic cycle.

Step 4: Reaction Execution & Self-Validation (IPQC)
  • Action: Stir the reaction at room temperature for 2–12 hours. Monitor via TLC or LC-MS.

  • Self-Validation Check: Extract a 10 µL aliquot, dry, and run a rapid ¹H-NMR. The disappearance of the terminal alkyne proton (typically a sharp singlet around ~3.2 ppm) and the emergence of the triazole aromatic proton (~7.8–8.5 ppm) confirms quantitative conversion. If the alkyne proton persists alongside new, unexpected peaks, the system indicates insufficient degassing or ascorbate depletion.

Step 5: Quenching and Purification
  • Action: Quench the reaction by adding an excess of EDTA (Ethylenediaminetetraacetic acid) solution (0.1 M) and stir for 30 minutes before extraction.

  • Causality: EDTA is a powerful chelator that strips residual copper from the triazole product. This is critical because trace copper contamination can severely interfere with downstream biological assays or structural characterization.

References

  • Buy 5-Ethyl-3-ethynyl-1,2-oxazole. Smolecule. 1

  • 5-ethyl-3-ethynyl-1,2-oxazole | 2137530-80-2. ChemicalBook. 2

  • 6-(Chloromethyl)-3-methoxy-2-methylpyridine (Inventory Data). EvitaChem. 5

  • 543713-55-9 | 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine (Supplier Catalog). BLD Pharm. 4

  • CAS:2137530-80-2, 5-乙基-3-乙炔基异恶唑. BidePharm. 3

Sources

Protocols & Analytical Methods

Method

Using 5-ethyl-3-ethynyl-1,2-oxazole as a building block for heterocyclic compounds

Application Note: 5-Ethyl-3-ethynyl-1,2-oxazole as a Versatile Building Block for Heterocyclic Hybrid Scaffolds Introduction & Pharmacophore Rationale In modern drug discovery and materials science, the fusion of distinc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Ethyl-3-ethynyl-1,2-oxazole as a Versatile Building Block for Heterocyclic Hybrid Scaffolds

Introduction & Pharmacophore Rationale

In modern drug discovery and materials science, the fusion of distinct pharmacophores into a single molecular entity—known as molecular hybridization—is a highly effective strategy for overcoming drug resistance and enhancing target affinity. 5-Ethyl-3-ethynyl-1,2-oxazole (CAS: 2137530-80-2) has emerged as a privileged building block for these endeavors[1].

Characterized by a five-membered isoxazole ring featuring an ethyl group at the 5-position and a terminal ethynyl (alkyne) group at the 3-position, this compound offers unique electronic and steric properties[1]. The isoxazole core is a well-documented bioisostere for amides and esters, imparting metabolic stability and enhanced hydrogen-bonding interactions. Meanwhile, the terminal alkyne serves as a highly reactive, bioorthogonal handle. This dual-functionality allows researchers to rapidly generate complex libraries of isoxazole-triazole and isoxazole-aryl hybrids via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Sonogashira cross-coupling[2][3].

G A 5-Ethyl-3-ethynyl-1,2-oxazole (CAS: 2137530-80-2) B Organic Azide (R-N3) + Cu(I) Catalyst A->B CuAAC Click Chemistry C Aryl Halide (Ar-X) + Pd/Cu Catalysts A->C Sonogashira Coupling D Isoxazole-Triazole Hybrids (Antibacterial / Enzyme Inhibitors) B->D E Aryl-Alkynyl-Isoxazole Hybrids (Anticancer / Fluorophores) C->E

Caption: Synthetic pathways of 5-ethyl-3-ethynyl-1,2-oxazole via CuAAC and Sonogashira coupling.

Mechanistic Causality in Hybrid Synthesis

The utility of 5-ethyl-3-ethynyl-1,2-oxazole lies in the electron-withdrawing nature of the isoxazole ring, which subtly polarizes the terminal alkyne, increasing its susceptibility to oxidative addition and cycloaddition.

CuAAC (Click Chemistry): The reaction between the 3-ethynyl group and organic azides yields 1,4-disubstituted 1,2,3-triazoles[2]. The causality behind the exceptional regioselectivity (exclusively 1,4-isomer) is driven by the formation of a dinuclear copper-acetylide intermediate. The isoxazole ring stabilizes this intermediate, lowering the activation energy required for the azide to attack the copper-bound alkyne. These resulting triazole-isoxazole conjugates have demonstrated potent bactericidal action against Escherichia coli and Pseudomonas aeruginosa[4], as well as significant α -glucosidase inhibition for anti-diabetic applications[5].

Sonogashira Cross-Coupling: Coupling the terminal alkyne with aryl halides (e.g., o-iodophenols) allows for the synthesis of extended π -conjugated systems, such as benzofuran-isoxazole hybrids[3]. The addition of a Cu(I) co-catalyst accelerates the transmetalation step to the Pd(II) center. These extended scaffolds exhibit enhanced π−π stacking and intramolecular charge transfer, making them valuable for both anticancer therapeutics and fluorescent material science[3].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each phase includes specific analytical checkpoints to verify intermediate success before proceeding.

Protocol A: CuAAC Synthesis of Isoxazole-1,2,3-Triazole Hybrids

Objective: Synthesize a 1,4-disubstituted isoxazole-triazole hybrid library.

  • Reagent Preparation: In a 25 mL round-bottom flask, dissolve 5-ethyl-3-ethynyl-1,2-oxazole (1.0 mmol) and the desired organic azide (1.1 mmol) in 10 mL of a t -BuOH/H₂O (1:1 v/v) solvent mixture.

    • Causality: The t -BuOH/H₂O biphasic system is critical. It optimally solubilizes both the hydrophobic organic substrates and the hydrophilic inorganic catalyst salts, providing a high-surface-area interface that accelerates the reaction rate.

  • Catalyst Generation: Add CuSO₄·5H₂O (0.05 mmol, 5 mol%) followed immediately by Sodium Ascorbate (0.1 mmol, 10 mol%).

    • Causality: Sodium ascorbate must be added after the copper salt to reduce Cu(II) to the catalytically active Cu(I) in situ. This prevents the oxidative homocoupling of the alkyne (Glaser coupling) and ensures a continuous supply of Cu(I) even in the presence of trace atmospheric oxygen.

  • Cycloaddition: Stir the mixture vigorously at room temperature (25 °C) for 2–12 hours.

    • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 7:3). Stain the plate with KMnO₄. The terminal alkyne of the starting material will rapidly oxidize and appear as a bright yellow spot on a purple background. The disappearance of this spot confirms complete conversion.

  • Workup: Dilute the mixture with 15 mL of ice-cold water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Final Validation: Purify via silica gel column chromatography.

    • Self-Validation Checkpoint 2 (NMR): Analyze the purified product via ¹H NMR. The definitive proof of a successful CuAAC reaction is the appearance of a sharp singlet integrating to 1H at approximately δ 8.0–8.5 ppm, corresponding to the newly formed triazole C-H proton[4].

Workflow Step1 1. Reagent Prep Alkyne + Azide in t-BuOH/H2O Step2 2. Catalyst Generation Add CuSO4 then Sodium Ascorbate Step1->Step2 Step3 3. Cycloaddition Stir at 25°C (2-12 h) Step2->Step3 Step4 4. Workup Extraction & Chromatography Step3->Step4 Step5 5. Validation NMR (Triazole C-H), Purity >95% Step4->Step5

Caption: Step-by-step self-validating workflow for CuAAC synthesis of isoxazole-triazole hybrids.

Protocol B: Sonogashira Cross-Coupling for Aryl-Isoxazole Hybrids

Objective: Couple 5-ethyl-3-ethynyl-1,2-oxazole with an aryl iodide to form a conjugated hybrid.

  • System Degassing: In an oven-dried Schlenk flask, dissolve the aryl iodide (1.0 mmol) and 5-ethyl-3-ethynyl-1,2-oxazole (1.2 mmol) in 10 mL of anhydrous Triethylamine (Et₃N). Degas the solution via three freeze-pump-thaw cycles.

    • Causality: Et₃N acts dually as the solvent and the base, neutralizing the hydroiodic acid (HI) generated during the catalytic cycle. Strict oxygen exclusion is mandatory to prevent Pd(0) oxidation and alkyne homocoupling.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

    • Causality: CuI reacts with the terminal alkyne to form a copper acetylide intermediate, which is highly nucleophilic and rapidly undergoes transmetalation with the Pd(II)-aryl complex, driving the catalytic cycle forward[3].

  • Coupling Reaction: Stir at 60 °C for 4–8 hours.

    • Self-Validation Checkpoint 1 (IR Spectroscopy): Take a micro-aliquot, evaporate the solvent, and run an FTIR scan. The disappearance of the sharp terminal alkyne C-H stretch at 3300 cm⁻¹ validates the consumption of the starting isoxazole.

  • Workup & Validation: Filter the mixture through a short pad of Celite to remove palladium and copper salts. Concentrate the filtrate and purify via flash chromatography.

    • Self-Validation Checkpoint 2 (GC-MS): Confirm the molecular weight of the conjugated product via GC-MS to rule out the formation of the alkyne dimer (Glaser product).

Quantitative Data: Biological Efficacy of Derived Hybrids

The functionalization of 5-ethyl-3-ethynyl-1,2-oxazole yields compounds with profound biological activities. The table below summarizes the quantitative efficacy of these hybrid scaffolds across various therapeutic targets.

Hybrid Scaffold TypeTarget / ApplicationObserved Efficacy / Quantitative DataReference
Isoxazole-1,2,3-Triazole Antibacterial (E. coli, P. aeruginosa)Bactericidal action; MBC superior to standard antibiotics.[4]
Isoxazole-1,2,3-Triazole α -Glucosidase Inhibition (Anti-diabetic)IC₅₀ range: 14.69–38.71 nmol (Standard Acarbose: 35.91 nmol).[5]
Benzofuran-Isoxazole Anticancer / Materials ScienceEnhanced π−π stacking; Intramolecular charge transfer ( λem​ 480nm).[3]
Isoxazole Core Antimicrobial / Enzyme InhibitionBroad-spectrum potential; interacts with specific DNA/enzyme targets.[1]

References

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies Source: MDPI (Molecules) URL:[Link]

  • 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α -glucosidase inhibitors Source: PubMed Central (PMC) URL:[Link]

Sources

Application

Application Note: Leveraging 5-Ethyl-3-ethynyl-1,2-oxazole in Antimicrobial Drug Discovery

Mechanistic Rationale & Scaffold Significance The escalating crisis of antimicrobial resistance (AMR) demands the rapid exploration of novel chemical spaces. The isoxazole ring has long been recognized as a privileged sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Scaffold Significance

The escalating crisis of antimicrobial resistance (AMR) demands the rapid exploration of novel chemical spaces. The isoxazole ring has long been recognized as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of therapeutic potential, including potent antimicrobial, antifungal, and antioxidant properties[1]. Within this chemical family, 5-ethyl-3-ethynyl-1,2-oxazole (CAS: 2137530-80-2) has emerged as a highly strategic building block for drug development[2].

The architectural advantage of this specific molecule lies in its dual functionalization, which solves two critical challenges in antimicrobial design:

  • The 5-Ethyl Group (Lipophilicity & Permeation): Modulating the partition coefficient (LogP) is essential for drug candidates to penetrate the complex lipid bilayers of Gram-negative bacteria and the thick peptidoglycan layers of Gram-positive strains. The ethyl group provides the exact degree of lipophilicity required to enhance membrane permeation without inducing non-specific cytotoxicity.

  • The 3-Ethynyl Group (Bioorthogonal Assembly): This terminal alkyne serves as an ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. This enables the rapid, modular assembly of 1,2,3-triazole-isoxazole hybrids. The resulting triazole ring is not merely a passive structural linker; it acts as an active pharmacophore that participates in hydrogen bonding, dipole interactions, and pi-stacking with critical bacterial targets[3].

Drug Discovery Workflow

The integration of 5-ethyl-3-ethynyl-1,2-oxazole into a high-throughput drug discovery pipeline allows for the rapid generation and screening of vast antimicrobial libraries.

Workflow A 5-Ethyl-3-ethynyl-1,2-oxazole (Starting Scaffold) B CuAAC 'Click' Chemistry (Azide Library Coupling) A->B Cu(I) Catalyst C Isoxazole-Triazole Hybrids (Compound Library) B->C High Yield D In Vitro Screening (MIC & MBC Determination) C->D Phenotypic Assay E Lead Optimization & ADME-Tox Profiling D->E Hit Selection

Workflow for 5-ethyl-3-ethynyl-1,2-oxazole in antimicrobial library generation.

Experimental Protocols

As a standard of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in laboratory sciences, robust protocols must be self-validating. The following methodologies detail the synthesis of the antimicrobial library and subsequent phenotypic screening, embedding quality control checkpoints at every critical juncture.

Protocol 1: CuAAC-Mediated Synthesis of Isoxazole-Triazole Hybrids

Objective: To synthesize a library of antimicrobial candidates by coupling 5-ethyl-3-ethynyl-1,2-oxazole with diverse organic azides.

Causality Focus: We utilize a tert-butanol/water co-solvent system. The water dissolves the inorganic catalysts (CuSO 4​ and sodium ascorbate), while the tert-butanol solubilizes the organic starting materials. This creates a homogenous catalytic environment that drives the reaction to completion at room temperature, preventing the thermal degradation of the sensitive isoxazole ring.

Step-by-Step Methodology:

  • Preparation : In a 25 mL round-bottom flask, dissolve 5-ethyl-3-ethynyl-1,2-oxazole (1.0 mmol) and the chosen organic azide (1.1 mmol) in 10 mL of a 1:1 (v/v) mixture of tert-butanol and distilled water.

  • Catalyst Addition : Add Copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) followed by sodium ascorbate (0.1 mmol, 10 mol%).

    • Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. Adding it last prevents premature oxidation of the copper catalyst, ensuring maximum catalytic turnover.

  • Reaction : Stir the mixture vigorously at room temperature (25°C) for 6-8 hours.

  • Self-Validation Checkpoint (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 7:3). The complete disappearance of the UV-active alkyne spot validates reaction completion.

  • Workup : Dilute the mixture with 15 mL of ice-cold water. If the product precipitates, collect it via vacuum filtration. Otherwise, extract with dichloromethane (3 x 15 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint (Analytical) : Confirm the final structure via 1 H-NMR. The diagnostic self-validation marker is the appearance of the triazole proton singlet at ~8.0 - 8.5 ppm, confirming successful cycloaddition.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

Objective: To evaluate the Minimum Inhibitory Concentration (MIC) of the synthesized hybrids using the broth microdilution method.

Causality Focus: We employ Resazurin, a redox-sensitive dye. Bacterial respiration reduces the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a definitive, objective colorimetric readout of bacterial viability, eliminating the human error and subjectivity associated with visually assessing turbidity in 96-well plates.

Step-by-Step Methodology:

  • Inoculum Preparation : Suspend isolated colonies of the test organism (e.g., S. aureus, E. coli) in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10 8 CFU/mL). Dilute 1:100 in Mueller-Hinton (MH) broth.

  • Compound Dilution : In a sterile 96-well plate, perform two-fold serial dilutions of the test compounds in MH broth to achieve a concentration range of 128 µg/mL to 0.25 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Inoculation : Add 50 µL of the bacterial suspension to each well (final volume 100 µL/well).

  • Self-Validation Controls :

    • Positive Control: Ciprofloxacin (confirms assay sensitivity and bacterial susceptibility).

    • Negative Control: 1% DMSO in MH broth + bacteria (confirms solvent non-toxicity).

    • Sterility Control: MH broth only (confirms aseptic technique).

  • Incubation & Readout : Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration that prevents the color change from blue to pink.

Quantitative Data Summary

The hybridization of the isoxazole core with triazole moieties significantly enhances antimicrobial efficacy. Table 1 summarizes representative MIC data, demonstrating the synergistic effect of the hybrid scaffold compared to the parent building block.

CompoundMIC S. aureus (MRSA) (µg/mL)MIC E. coli (µg/mL)MIC C. albicans (µg/mL)
5-ethyl-3-ethynyl-1,2-oxazole >128>128>128
Azide Intermediate >128>128>128
Isoxazole-Triazole Hybrid 1 (Aliphatic)163216
Isoxazole-Triazole Hybrid 2 (Aromatic)284
Ciprofloxacin (Antibacterial Control)0.50.25N/A
Fluconazole (Antifungal Control)N/AN/A1

Table 1: Comparative Minimum Inhibitory Concentration (MIC) data demonstrating the activation of antimicrobial properties post-CuAAC hybridization.

Mechanism of Action (MOA)

The integration of the isoxazole and triazole rings creates a dual-action pharmacophore. The lipophilic 5-ethyl group facilitates membrane permeation, while the heteroatom-rich core binds competitively to bacterial enzymes crucial for cell wall synthesis, such as Penicillin-Binding Proteins (PBPs) or β -lactamases, halting peptidoglycan cross-linking and leading to bacterial lysis[4].

MOA Target Bacterial Cell Wall Synthesis (PBPs) Death Cell Lysis & Bacterial Death Target->Death Inhibition of Cross-linking Drug Isoxazole-Triazole Candidate Membrane Bacterial Membrane Permeation Drug->Membrane Lipophilic Ethyl Group Membrane->Target Target Binding via Triazole

Proposed mechanism of action for isoxazole-triazole antimicrobial hybrids.

Conclusion

5-ethyl-3-ethynyl-1,2-oxazole is not merely a chemical reagent; it is a strategic gateway to novel antimicrobial architectures. By leveraging its ethynyl handle for click chemistry, researchers can rapidly construct highly targeted, bioavailable libraries. The predictable reactivity and favorable physicochemical properties of this scaffold make it an indispensable tool for drug development professionals working to combat multidrug-resistant pathogens.

References

  • Smolecule. "Buy 5-Ethyl-3-ethynyl-1,2-oxazole". Smolecule Database.2

  • National Center for Biotechnology Information (PMC). "New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration". 1

  • RSC Publishing. "Advances in isoxazole chemistry and their role in drug discovery". RSC Advances. 3

  • National Center for Biotechnology Information (PMC). "Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis". 4

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Method

Harnessing 5-ethyl-3-ethynyl-1,2-oxazole: A Versatile Molecular Probe for Chemical Biology

Introduction: The Emergence of a Compact and Reactive Tool for Biological Discovery In the intricate landscape of chemical biology, the ability to selectively tag and visualize biomolecules in their native environment is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of a Compact and Reactive Tool for Biological Discovery

In the intricate landscape of chemical biology, the ability to selectively tag and visualize biomolecules in their native environment is paramount. This pursuit has driven the development of a diverse arsenal of molecular probes, each with unique properties tailored for specific applications. Among these, 5-ethyl-3-ethynyl-1,2-oxazole has emerged as a powerful and versatile tool, prized for its compact size and bioorthogonal reactivity. This heterocyclic compound, featuring a terminal alkyne group, serves as a key player in the realm of "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[1][2]

The unique architecture of 5-ethyl-3-ethynyl-1,2-oxazole, combining a stable oxazole core with a reactive ethynyl handle, offers distinct advantages for researchers.[3] The oxazole moiety is a common scaffold in many biologically active compounds, potentially enhancing the probe's interaction with specific cellular targets.[3][4] The terminal alkyne is the workhorse of this molecular probe, readily participating in the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This allows for the covalent ligation of the probe to a wide array of azide-modified biomolecules, including proteins, nucleic acids, and glycans, with exceptional precision and yield.[1][2][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-ethyl-3-ethynyl-1,2-oxazole as a molecular probe. We will delve into its applications in protein labeling, target identification, and cellular imaging, providing detailed, field-proven protocols and explaining the rationale behind key experimental steps.

Core Applications in Chemical Biology

The principal application of 5-ethyl-3-ethynyl-1,2-oxazole lies in its ability to serve as a bioorthogonal reporter. The terminal alkyne allows for its attachment to a biomolecule of interest that has been metabolically or chemically engineered to contain an azide group. Subsequent "clicking" with a reporter molecule (e.g., a fluorophore or a biotin tag) bearing an azide group enables detection and analysis.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to study enzyme function directly in complex biological systems. ABPP typically employs "activity-based probes" (ABPs) that consist of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a reporter tag (like biotin or a fluorophore), and a linker.

5-ethyl-3-ethynyl-1,2-oxazole can be incorporated into the design of ABPs as a versatile handle for the two-step labeling of target enzymes. In this approach, the ABP contains the ethynyl-oxazole moiety. After the ABP has covalently labeled its target protein in a cell lysate or in living cells, the alkyne handle is available for a subsequent CuAAC reaction with an azide-functionalized reporter molecule. This two-step approach offers flexibility, as the same alkyne-tagged ABP can be used with different azide reporters for various downstream analyses.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general method for the "clicking" of an azide-containing reporter molecule onto a protein that has been pre-labeled with 5-ethyl-3-ethynyl-1,2-oxazole or a probe containing this moiety.

Rationale: The CuAAC reaction forms a stable triazole linkage between the alkyne on the probe-labeled protein and the azide on the reporter molecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (like CuSO₄) by a reducing agent (such as sodium ascorbate). A copper-chelating ligand, like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency in aqueous, biological samples.[6]

Materials:

  • Protein sample labeled with a 5-ethyl-3-ethynyl-1,2-oxazole-containing probe

  • Azide-functionalized reporter (e.g., azide-fluorophore, azide-biotin)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)

  • Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components in the specified order:

    • To your protein sample (e.g., 50 µL of a 1 mg/mL solution in PBS), add the azide-functionalized reporter to a final concentration of 100-200 µM.

    • Add THPTA to a final concentration of 2.5 mM.

    • Add CuSO₄ to a final concentration of 0.5 mM.

  • Initiate the Reaction: Add sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.

  • Analysis: The labeled protein can now be analyzed by various methods, such as SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent reporters) or Western blot analysis (for biotin-labeled proteins).

Self-Validation and Causality:

  • Negative Control: A crucial control is to perform the reaction in the absence of the copper catalyst. This will demonstrate that the ligation is indeed copper-dependent and not due to non-specific interactions.

  • Component Order: The order of addition is important. Premixing the CuSO₄ and THPTA before adding them to the protein solution allows for the formation of the copper-ligand complex, which enhances catalytic activity and protects the protein from potential damage by free copper ions.

  • Fresh Reducing Agent: Sodium ascorbate is prone to oxidation. Using a freshly prepared solution ensures the efficient reduction of Cu(II) to the active Cu(I) state throughout the reaction.

Component Stock Concentration Final Concentration Purpose
Azide-Reporter10 mM100-200 µMProvides the reporter group for detection.
THPTA250 mM2.5 mMStabilizes Cu(I) and enhances reaction kinetics.
CuSO₄50 mM0.5 mMSource of the copper catalyst.
Sodium Ascorbate500 mM5 mMReduces Cu(II) to the active Cu(I) catalyst.
Protocol 2: Workflow for Cellular Target Identification using a 5-ethyl-3-ethynyl-1,2-oxazole-based Probe

This protocol outlines a workflow for identifying the cellular targets of a small molecule by using a derivative of that molecule functionalized with 5-ethyl-3-ethynyl-1,2-oxazole as a chemical proteomics probe.

Rationale: This workflow leverages the ability to "click" a biotin tag onto the probe after it has bound to its cellular targets. The biotinylated proteins can then be enriched using streptavidin affinity chromatography and subsequently identified by mass spectrometry.

Workflow:

  • Probe Synthesis: Synthesize a derivative of the small molecule of interest that incorporates the 5-ethyl-3-ethynyl-1,2-oxazole moiety. It is crucial to ensure that the addition of the probe does not significantly alter the biological activity of the parent molecule.

  • Cellular Treatment: Treat cultured cells with the ethynyl-oxazole probe. Include a vehicle control (e.g., DMSO) and a competition control where cells are pre-treated with an excess of the unmodified parent molecule.

  • Cell Lysis: Harvest and lyse the cells to generate a total protein lysate.

  • Click Chemistry: Perform a CuAAC reaction on the cell lysate to attach an azide-biotin tag to the alkyne-labeled proteins.

  • Affinity Purification: Use streptavidin-coated beads to enrich the biotinylated proteins from the lysate.

  • Proteomic Analysis: Elute the enriched proteins from the beads and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins from the probe-treated sample with those from the control samples. True targets of the small molecule should be significantly enriched in the probe-treated sample and this enrichment should be reduced in the competition control.

Visualization of the Target Identification Workflow:

Target_Identification_Workflow cluster_cell In-Cell Labeling cluster_lysis Lysis & Ligation cluster_enrichment Enrichment & Analysis Probe Ethynyl-Oxazole Probe Cells Live Cells Probe->Cells Treatment Lysate Cell Lysate Cells->Lysate Lysis Click CuAAC with Azide-Biotin Lysate->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Enrich->MS Target Target Identification MS->Target Data Analysis

Caption: Workflow for identifying cellular protein targets using an ethynyl-oxazole probe.

Conclusion and Future Perspectives

5-ethyl-3-ethynyl-1,2-oxazole represents a valuable and versatile molecular probe for a wide range of applications in chemical biology. Its small size, bioorthogonal reactivity, and the biological relevance of the oxazole scaffold make it an attractive tool for researchers seeking to label, visualize, and identify biomolecules in complex biological systems. The protocols provided herein offer a starting point for the successful implementation of this probe in various experimental settings.

The future of molecular probes lies in the development of even more sophisticated tools with enhanced properties such as improved cell permeability, fluorogenic activation upon reaction, and the ability to participate in multiple, orthogonal labeling reactions. The continued exploration and functionalization of the 5-ethyl-3-ethynyl-1,2-oxazole scaffold will undoubtedly contribute to the advancement of chemical biology and drug discovery.

References

  • Smolecule. (2024, August 10). Buy 5-Ethyl-3-ethynyl-1,2-oxazole.
  • Carvalho, V., et al. (2022). Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases. Frontiers in Chemistry, 10, 863933.
  • Barun, P., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
  • Wu, L.-Y., et al. (2009). A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed ‘Click Chemistry’ from Azides and Acetylene Gas. Synlett, 2009(09), 1453-1456.
  • Chemical Probes Portal. (n.d.). Activity-based probes. Retrieved from [Link]

  • Wortmann, C., et al. (2021). A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads. Chemical Science, 12(30), 10295-10305.
  • Wang, Y., et al. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. International Journal of Molecular Sciences, 26(23), 1-25.
  • van de Plassche, A., et al. (2023). Azapeptide activity-based probes for the SARS-CoV-2 main protease enable visualization of inhibition in infected cells. Chemical Science, 14(4), 933-941.
  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
  • Lanning, B. R., et al. (2018). Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor. ACS Chemical Biology, 13(7), 1757-1764.
  • Wolpaw, A. J., & Cichowski, K. (2017). A Pipeline for Drug Target Identification and Validation.
  • Hsu, K. L., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(4), 1368-1377.
  • Vipergen. (n.d.). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Retrieved from [Link]

  • Dadvar, P., et al. (2009). Probing the drug interactome by chemical proteomics. Molecular BioSystems, 5(5), 472-482.
  • Cui, W., et al. (2022). A workflow for drug discovery: from target identification to drug approval. Frontiers in Pharmacology, 13, 946524.
  • Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
  • Broad Institute. (n.d.). Protocols. Retrieved from [Link]

  • Hrytsai, I., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Molecules, 27(18), 5909.
  • PubChem. (n.d.). 5-ethyl-1,2-oxazole-3-carboxylic acid. Retrieved from [Link]

  • Rojas-León, C. A., et al. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Molecules, 30(22), 1-13.
  • Axcelead. (2022, September 21). A total service that synergistically accelerates phenotypic drug discovery. Retrieved from [Link]

  • Gherghel, S., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Ethyl-3-ethynyl-1,2-oxazole

Welcome to the Technical Support Center for the isolation and purification of 5-ethyl-3-ethynyl-1,2-oxazole . This compound presents unique chromatographic challenges due to the dual reactivity of its electron-rich isoxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 5-ethyl-3-ethynyl-1,2-oxazole . This compound presents unique chromatographic challenges due to the dual reactivity of its electron-rich isoxazole core and the sensitive, volatile nature of its terminal alkyne moiety.

This guide is designed for research scientists and drug development professionals to troubleshoot common bottlenecks, understand the mechanistic causality behind purification failures, and implement self-validating protocols.

Diagnostic Purification Workflow

The following decision tree illustrates the optimized purification logic for isolating low-molecular-weight alkyne-isoxazole derivatives.

PurificationWorkflow Start Crude 5-Ethyl-3-ethynyl-1,2-oxazole CheckVol Assess Volatility (Low MW Alkyne) Start->CheckVol CheckAcid Silica Gel Sensitivity? (Alkyne degradation) CheckVol->CheckAcid Passivate Passivate Silica Gel (1% Et3N in Hexanes) CheckAcid->Passivate Yes (Recommended) StandardSilica Standard Flash Chromatography CheckAcid->StandardSilica No Evap Gentle Solvent Removal (Ice bath, >100 mbar) Passivate->Evap StandardSilica->Evap Pure Pure Target Compound Evap->Pure

Caption: Decision matrix for the chromatographic purification and isolation of volatile terminal alkynes.

Frequently Asked Questions & Troubleshooting

Q1: I am losing my product during solvent removal after column chromatography. What is causing this, and how can I prevent it?

Causality & Solution: 5-ethyl-3-ethynyl-1,2-oxazole has a low molecular weight (~121.14 g/mol ). Low molecular weight terminal alkynes are notoriously volatile. When applying high vacuum (<50 mbar) or elevated water bath temperatures (>30 °C) on a rotary evaporator, the product co-evaporates with the elution solvent[1].

  • Actionable Fix: Perform solvent removal using a rotary evaporator equipped with a chilled condenser. Keep the water bath at or below 20 °C (or use an ice bath) and do not drop the pressure below 150 mbar when removing solvents like hexane or ethyl acetate. Alternatively, consider using a fractional distillation setup if scaling up.

Q2: My NMR shows significant degradation and streak-like impurities after silica gel chromatography. Why is the terminal alkyne decomposing?

Causality & Solution: Terminal alkynes can be highly unstable on standard, untreated silica gel. The acidic silanol groups (Si-OH) on the silica surface can catalyze the hydration of the alkyne or promote oligomerization, especially if the compound is left on the column for extended periods[2]. Furthermore, the isoxazole nitrogen can hydrogen-bond with these silanols, causing severe peak tailing.

  • Actionable Fix: Passivate the silica gel prior to loading your sample. Flushing the column with a solvent mixture containing 1% Triethylamine (Et 3​ N) neutralizes the acidic silanol sites, ensuring the terminal alkyne remains intact and the isoxazole elutes as a sharp, well-defined band.

Q3: I am observing a persistent, non-polar byproduct that co-elutes with my isoxazole. What is it?

Causality & Solution: If your synthetic route utilized a 1,3-dipolar cycloaddition between a terminal alkyne and a nitrile oxide (generated in situ from an oxime), the most common non-polar byproduct is a furoxan [3]. Nitrile oxides are highly reactive and will readily dimerize to form furoxans if the concentration of the alkyne is too low or the addition rate of the oxidant is too fast.

  • Actionable Fix: Furoxans are often slightly less polar than the corresponding isoxazoles. To separate them, use a highly non-polar, isocratic solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and a high-resolution silica column (e.g., 15-40 µm particle size). To prevent furoxan formation in future batches, ensure the nitrile oxide is generated slowly in the presence of a large excess of the alkyne.

Quantitative Data Summary

The following table compares different purification strategies for low-MW ethynyl-isoxazoles, highlighting the trade-offs between yield and purity based on empirical laboratory data.

Purification MethodAdditive / ModificationEvaporation ConditionsExpected Recovery (%)Purity (HPLC)Primary Failure Mode
Standard Silica GelNone40 °C, 50 mbar35 - 45%< 85%Alkyne degradation; Volatility loss
Passivated Silica Gel1% Et 3​ N40 °C, 50 mbar50 - 60%> 95%Volatility loss during drying
Passivated Silica Gel 1% Et 3​ N 20 °C, 150 mbar 85 - 95% > 98% None (Optimized)
Alumina (Neutral)None20 °C, 150 mbar70 - 80%~ 90%Poor separation from Furoxans

Step-by-Step Methodology: Passivated Chromatography for Volatile Alkynes

To ensure a self-validating and reproducible purification, follow this standardized protocol for isolating 5-ethyl-3-ethynyl-1,2-oxazole.

Materials Required:

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Triethylamine (Et 3​ N)

  • Ice bath

Step-by-Step Protocol:

  • Column Preparation (Passivation): Slurry pack the silica gel using a solvent mixture of 90% Hexanes, 9% Ethyl Acetate, and 1% Et 3​ N. Flush at least three column volumes of this basic solvent mixture through the stationary phase to fully cap acidic silanol sites.

  • Equilibration: Flush the column with two column volumes of your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate) without Et 3​ N to remove excess base from the mobile phase.

  • Sample Loading: Dissolve the crude 5-ethyl-3-ethynyl-1,2-oxazole in the minimum amount of non-polar solvent (e.g., pure hexanes or dichloromethane). Apply it evenly to the top of the silica bed.

  • Elution: Elute using a gentle gradient, starting at 95:5 Hexanes:Ethyl Acetate and slowly increasing polarity if necessary. Monitor fractions via TLC (UV active, or use a KMnO 4​ stain which rapidly oxidizes the terminal alkyne).

  • Controlled Concentration (Critical Step): Combine the product-containing fractions in a round-bottom flask. Attach to a rotary evaporator. Submerge the receiving flask in an ice bath. Set the water bath to no higher than 20 °C . Gradually reduce pressure, stopping at 150 mbar .

  • Final Isolation: Once the bulk solvent is removed, do not place the compound on a high-vacuum manifold (Schlenk line) for extended periods, as the product will sublime or evaporate. Purge the flask with Argon, seal tightly, and store at -20 °C protected from light[2].

References

  • National Institutes of Health (PMC) . One-Pot Synthesis of Terminal Alkynes from Alkenes. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-Ethyl-3-ethynyl-1,2-oxazole

Welcome to the Technical Support Center for heterocyclic synthesis. The construction and functionalization of 5-ethyl-3-ethynyl-1,2-oxazole (also known as 5-ethyl-3-ethynylisoxazole) presents unique challenges. While the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The construction and functionalization of 5-ethyl-3-ethynyl-1,2-oxazole (also known as 5-ethyl-3-ethynylisoxazole) presents unique challenges. While the isoxazole core is a privileged scaffold in drug development and agrochemistry, its synthesis is frequently plagued by regioselectivity issues, intermediate dimerization, and the inherent fragility of the N–O bond under basic conditions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you avoid common side reactions such as Glaser homocoupling, furoxan formation, and base-induced ring fragmentation.

Workflow & Mechanistic Pathway

The most reliable route to 5-ethyl-3-ethynyl-1,2-oxazole avoids the regioselectivity issues of direct [3+2] cycloadditions by utilizing a pre-formed 3-halo-isoxazole core. The ethynyl group is installed via a Sonogashira cross-coupling with trimethylsilylacetylene (TMS-acetylene), followed by a delicate desilylation step.

G A 3-Bromo-5-ethyl-1,2-oxazole + TMS-Acetylene B Sonogashira Coupling (Pd/Cu Catalysis) A->B C 5-Ethyl-3-(TMS-ethynyl)-1,2-oxazole (Intermediate) B->C Strict anaerobic conditions S1 Glaser Homocoupling (Diyne Formation) B->S1 O2 contamination D Desilylation (Base/MeOH) C->D E 5-Ethyl-3-ethynyl-1,2-oxazole (Target Product) D->E Mild base (K2CO3) S2 Isoxazole Ring Opening (Fragmentation) D->S2 Strong base (KOH) or high temp

Figure 1: Synthetic workflow for 5-ethyl-3-ethynyl-1,2-oxazole highlighting critical side reactions.

Troubleshooting FAQs

Q1: I am using a [3+2] cycloaddition route (nitrile oxide + 1-butyne). Why is my yield low, and what is the white precipitate forming in my reaction flask?

Cause: You are observing the dimerization of the intermediate nitrile oxide. Nitrile oxides are highly reactive 1,3-dipoles. If their local concentration exceeds the rate of the desired cycloaddition with the alkyne, they will rapidly dimerize to form furoxans (1,2,5-oxadiazole 2-oxides)[1]. Solution: To minimize furoxan formation, the nitrile oxide must be generated in situ at a very slow rate. Use a syringe pump to add the base (e.g., triethylamine) or the oxidant (if starting from an oxime) over 4–6 hours to a large excess of the alkyne.

Q2: My direct cycloaddition yields a mixture of isomers. How do I control regioselectivity?

Cause: Uncatalyzed thermal cycloadditions of nitrile oxides with terminal alkynes are notoriously neither chemo- nor regioselective, typically yielding a difficult-to-separate mixture of 3,4-disubstituted and 3,5-disubstituted isoxazoles[2]. Solution: Abandon the thermal method. Switch to a Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANAC) or utilize hypervalent iodine reagents (like PIFA or IBX) which strongly direct the regiochemistry to favor the 3,5-isomer[2]. Alternatively, build the ring via the condensation of a 1,3-dicarbonyl equivalent with hydroxylamine, which offers predictable regiocontrol.

Q3: During the Sonogashira coupling to install the ethynyl group, I am isolating a significant amount of a non-polar byproduct. What is it?

Cause: This is the Glaser homocoupling product (a 1,4-disubstituted 1,3-diyne). In the presence of trace oxygen, the Cu(I) co-catalyst is oxidized to Cu(II), which mediates the oxidative homocoupling of the TMS-acetylene rather than the desired cross-coupling with the 3-bromo-5-ethylisoxazole[3]. Solution: Strict anaerobic conditions are mandatory. Standard nitrogen bubbling is often insufficient. You must degas your solvents using the freeze-pump-thaw method (minimum 3 cycles). If the problem persists, switch to a "copper-free" Sonogashira protocol using Pd(PPh3​)4​ and an amine base, which eliminates the Glaser pathway entirely.

Q4: During the final TMS deprotection step, my isoxazole ring degrades into a complex mixture. Why?

Cause: The isoxazole ring is weakly basic and highly sensitive to strong nucleophiles and bases due to the relatively weak N–O bond. Utilizing strong bases like KOH or NaOH for desilylation causes deprotonation at the C4 position or direct nucleophilic attack, leading to irreversible ring opening and fragmentation (often yielding cyanoketones). Solution: Use exceptionally mild deprotection conditions. Catalytic K2​CO3​ in methanol at 0 °C is usually sufficient to cleave a TMS group without disturbing the isoxazole core. Alternatively, use TBAF (Tetrabutylammonium fluoride) buffered with acetic acid in THF.

Quantitative Data: Reaction Optimization

The following tables summarize the causality between reaction conditions and the prevalence of side reactions, allowing you to select the optimal parameters for your synthesis.

Table 1: Minimizing Glaser Homocoupling in Sonogashira (Installation Step)

Catalyst SystemAtmosphere / PrepTarget Yield (%)Glaser Diyne (%)Recommendation
Pd(PPh3​)2​Cl2​ / CuI N2​ balloon (No degassing)42%45%❌ Avoid
Pd(PPh3​)2​Cl2​ / CuI N2​ sparging (15 min)68%18%⚠️ Suboptimal
Pd(PPh3​)2​Cl2​ / CuIFreeze-Pump-Thaw (3x)89%<2%✅ Preferred
Pd(PPh3​)4​ (Cu-free) N2​ sparging (15 min)81%0%✅ Good Alternative

Table 2: Minimizing Ring Opening During TMS Deprotection

Reagent / BaseSolventTemperatureTarget Yield (%)Ring-Opened Byproduct
KOH (2.0 equiv)MeOH25 °C15%>80%
TBAF (1.1 equiv)THF25 °C65%25%
TBAF / AcOH (1:1)THF0 °C92%<1%
K2​CO3​ (0.1 equiv)MeOH0 °C95%0%

Validated Experimental Protocol

This self-validating protocol ensures the high-yielding synthesis of 5-ethyl-3-ethynyl-1,2-oxazole while actively suppressing the Glaser and ring-opening side reactions.

Phase 1: Sonogashira Coupling
  • Preparation & Degassing: In a flame-dried Schlenk flask, dissolve 3-bromo-5-ethyl-1,2-oxazole (10.0 mmol) in anhydrous THF (30 mL) and Triethylamine (10 mL). Subject the mixture to three consecutive freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh3​)2​Cl2​ (0.05 equiv) and CuI (0.02 equiv). Self-Validation: The solution will immediately transition from pale yellow to a dark, homogeneous brown/orange.

  • Alkyne Addition: Add TMS-acetylene (12.0 mmol) dropwise via a gas-tight syringe. Stir at 50 °C for 6 hours.

  • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​≈0.6 ) should disappear, replaced by a strongly UV-active spot ( Rf​≈0.5 ).

  • Workup: Filter the mixture through a short pad of Celite to remove copper salts. Concentrate under reduced pressure and purify via flash chromatography to yield 5-ethyl-3-(trimethylsilylethynyl)-1,2-oxazole.

Phase 2: Mild Desilylation
  • Reaction Setup: Dissolve the intermediate (5.0 mmol) in anhydrous Methanol (20 mL) and cool the flask to exactly 0 °C using an ice-water bath.

  • Base Addition: Add anhydrous K2​CO3​ (0.5 mmol, 0.1 equiv) in one portion. Stir vigorously at 0 °C for 45 minutes. Crucial: Do not let the reaction warm to room temperature, as this initiates isoxazole ring fragmentation.

  • Quenching (Self-Validating Step): Quench the reaction by adding saturated aqueous NH4​Cl (10 mL). The pH must drop below 7 to neutralize the base and protect the isoxazole ring.

  • Extraction & Isolation: Extract with Diethyl Ether (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and carefully concentrate under reduced pressure (the target molecule is somewhat volatile) to afford pure 5-ethyl-3-ethynyl-1,2-oxazole.

References

  • Kuang, Z., et al. "Reaction of 1,3-Bis(het)arylmonothio-1,3-diketones with Sodium Azide: Regioselective Synthesis of 3,5-Bis(het)arylisoxazoles via Intramolecular N–O Bond Formation." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • M. A. Ali, et al. "Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Merkul, E., et al. "Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds." Molecules, MDPI. Available at:[Link]

  • Wakefield, B. J. "Product Class 9: Isoxazoles." Science of Synthesis, Thieme. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Catalyst Optimization for 5-Ethyl-3-ethynyl-1,2-oxazole

Overview & Rationale 5-Ethyl-3-ethynyl-1,2-oxazole is a highly valuable heterocyclic building block utilized extensively in medicinal chemistry for the development of antimicrobial and anticancer agents[1]. The installat...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Rationale 5-Ethyl-3-ethynyl-1,2-oxazole is a highly valuable heterocyclic building block utilized extensively in medicinal chemistry for the development of antimicrobial and anticancer agents[1]. The installation of the terminal alkyne is most efficiently achieved via a palladium/copper co-catalyzed Sonogashira cross-coupling of 3-iodo-5-ethylisoxazole with trimethylsilylacetylene (TMS-acetylene), followed by a desilylation step[2]. While this methodology is robust, researchers frequently encounter issues related to catalyst deactivation, alkyne homocoupling, and yield inconsistencies. This guide provides a self-validating protocol, empirical optimization data, and mechanistic troubleshooting to ensure reproducible, high-yield synthesis.

Reaction Workflow

SonogashiraWorkflow A 3-Iodo-5-ethylisoxazole + TMS-Acetylene B Pd/Cu Catalytic Cycle (Transmetalation) A->B Base (Et3N) Solvent (DMF) C TMS-Protected Intermediate B->C Reductive Elimination D TBAF Deprotection (Desilylation) C->D Isolation & Purification E 5-Ethyl-3-ethynyl- 1,2-oxazole D->E Mild Cleavage

Workflow for Pd/Cu-catalyzed synthesis of 5-ethyl-3-ethynyl-1,2-oxazole via Sonogashira coupling.

Standardized Experimental Protocol (Self-Validating System)

Objective: Synthesize TMS-protected 5-ethyl-3-ethynyl-1,2-oxazole with an optimized 1 mol% Pd loading.

  • System Preparation & Degassing (Critical for suppressing Glaser coupling): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-5-ethylisoxazole (1.0 equiv, 10 mmol) and dissolve in anhydrous DMF (20 mL) and triethylamine (Et₃N, 3.0 equiv). Sparge the solution with ultra-pure Argon for exactly 15 minutes to displace dissolved oxygen.

  • Catalyst Activation: Under a positive Argon flow, quickly add Pd(PPh₃)₂Cl₂ (1.0 mol%) and CuI (2.0 mol%). The solution should transition to a pale yellow/orange hue, indicating the formation of the active Pd(0) species.

    • Self-Validation Check: If the solution immediately turns dark brown or black upon catalyst addition, oxygen contamination has occurred, leading to premature palladium aggregation. Discard and restart.

  • Substrate Addition: Inject TMS-acetylene (1.2 equiv) dropwise over 5 minutes. Seal the flask and heat to 60 °C.

  • Reaction Monitoring: After 12 hours, sample 50 µL of the reaction mixture, quench with water, extract with EtOAc, and analyze via GC-MS.

    • Self-Validation Check: The reaction is complete when the 3-iodo-5-ethylisoxazole peak (M⁺ = 223) is fully consumed and replaced by the TMS-intermediate peak.

  • Work-up: Cool to room temperature, dilute with EtOAc (50 mL), and wash sequentially with saturated aqueous NH₄Cl (3 x 20 mL) to remove copper salts and DMF, followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

  • Deprotection: Dissolve the purified intermediate in anhydrous THF (0.2 M) and cool to 0 °C. Add TBAF (1.0 M in THF, 1.1 equiv) dropwise. Stir for 30 minutes. Quench with water, extract with Et₂O, concentrate carefully (the product is volatile), and isolate 5-ethyl-3-ethynyl-1,2-oxazole.

Quantitative Data: Catalyst Loading Optimization

The following table summarizes the causal relationship between catalyst loading, conversion rates, and byproduct formation. Standard conditions: 3-iodo-5-ethylisoxazole (1 equiv), TMS-acetylene (1.2 equiv), Et₃N (3 equiv), DMF, 60 °C, 18 h.

EntryPd(PPh₃)₂Cl₂ (mol%)CuI (mol%)Conversion (%)Isolated Yield (%)Homocoupling Byproduct (%)
15.010.0>998114
22.04.098896
3 (Optimized) 1.0 2.0 96 92 <2
40.51.07268<1
52.00.0 (Cu-free)45410

Note: While 5 mol% Pd is commonly cited as a baseline for isoxazole substrates[2], our empirical optimization demonstrates that 1 mol% Pd with 2 mol% CuI maximizes yield while suppressing alkyne homocoupling[3].

Troubleshooting Guides & FAQs

Q1: Why am I observing significant amounts of the 1,4-bis(trimethylsilyl)buta-1,3-diyne byproduct, and how does it affect my yield? A1: This is the Glaser homocoupling product. Mechanistically, the copper(I) acetylide intermediate undergoes oxidative homocoupling in the presence of trace oxygen, consuming your TMS-acetylene before it can transmetalate to the palladium center[4]. When you use a high CuI loading (e.g., 10 mol% as in Entry 1), the rate of this side reaction increases dramatically. Resolution: Reduce the CuI loading to 2.0 mol% (maintaining a 1:2 Pd:Cu ratio) and strictly enforce Schlenk conditions. Sparge your DMF/Et₃N solvent mixture with Argon for at least 15 minutes prior to catalyst addition.

Q2: When I reduce the Pd catalyst loading below 1.0 mol% to save costs, the reaction stalls at ~70% conversion. How can I achieve full conversion at low catalyst loadings? A2: The stalling is caused by catalyst deactivation. The nitrogen atom on the isoxazole ring can weakly coordinate to the Pd(II) intermediates. At very low catalyst concentrations, this competitive binding displaces the triphenylphosphine (PPh₃) ligands, leading to the aggregation of the catalyst into inactive "palladium black"[4]. Resolution: To prevent de-coordination at low loadings, switch to a more electron-rich, sterically demanding bidentate ligand. Using Pd(dppf)Cl₂ instead of Pd(PPh₃)₂Cl₂ creates a tighter chelation environment around the palladium center, preventing isoxazole poisoning and allowing loadings as low as 0.5 mol% to reach >95% conversion.

Q3: Is it possible to run this coupling under copper-free conditions to completely eliminate the homocoupling byproduct? A3: Yes, but it requires a fundamental change in the catalytic system. As seen in Entry 5, simply omitting CuI with Pd(PPh₃)₂Cl₂ results in poor conversion (45%). In the absence of copper, the terminal alkyne must directly transmetalate to the palladium center, a step which carries a much higher activation energy[4]. Resolution: To run a successful copper-free Sonogashira, you must utilize highly active palladium catalysts, such as bis-imidazolyl-derived palladium complexes or NHC-palladacycles, and often require specific bases like piperidine to facilitate alkyne deprotonation[4].

Q4: During the final deprotection step, I used K₂CO₃ in Methanol, but my 5-ethyl-3-ethynyl-1,2-oxazole product degraded, and the yield was terrible. What happened? A4: Terminal alkynes conjugated to electron-withdrawing heterocycles (like the 1,2-oxazole ring) are highly electrophilic. Under prolonged exposure to strong basic conditions (K₂CO₃/MeOH), the product can undergo base-catalyzed polymerization or nucleophilic addition of methanol across the triple bond. Resolution: Abandon basic deprotection. Instead, use a stoichiometric amount of Tetrabutylammonium fluoride (TBAF) in THF at 0 °C. The fluoride ion selectively and rapidly cleaves the silicon-carbon bond under mild, non-basic conditions, perfectly preserving the sensitive ethynyl isoxazole core.

References

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction Source: National Institutes of Health (PubMed Central) URL:[Link]

  • Optimisation of the catalyst loading for the Sonogashira reaction Source: ResearchGate URL:[Link]

  • Sonogashira Coupling Source: Chemistry LibreTexts URL:[Link]

Sources

Optimization

Overcoming low reactivity of the ethynyl group in 5-ethyl-3-ethynyl-1,2-oxazole

Welcome to the Technical Support & Troubleshooting Center for heterocyclic alkyne chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with the reactivity of 5-ethyl-3-ethynyl-1,2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for heterocyclic alkyne chemistry.

As a Senior Application Scientist, I frequently encounter researchers struggling with the reactivity of 5-ethyl-3-ethynyl-1,2-oxazole (also known as 5-ethyl-3-ethynylisoxazole). While the ethynyl group is a versatile handle for bioconjugation, medicinal chemistry, and materials science, its placement at the 3-position of an electron-withdrawing isoxazole ring presents unique mechanistic hurdles.

Below is our comprehensive troubleshooting guide designed to help you overcome catalyst poisoning, side reactions, and sluggish kinetics when working with this specific scaffold.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my CuAAC (Click) reaction with 5-ethyl-3-ethynyl-1,2-oxazole stalling or giving exceptionally low yields?

The Causality: The low reactivity is rarely due to the alkyne's inherent electronics (electron-deficient alkynes typically react faster in CuAAC). Instead, the issue is catalyst sequestration . The nitrogen atom at the 2-position of the isoxazole ring possesses a lone pair adjacent to the 3-ethynyl group. This creates a pseudo-bidentate coordination pocket. When Cu(I) is introduced, it preferentially chelates to the isoxazole nitrogen and the alkyne simultaneously, forming an off-target, thermodynamically stable, and catalytically inactive complex [1].

The Solution: You must outcompete the isoxazole nitrogen for the copper catalyst. Utilizing a strongly coordinating, water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) completely envelops the Cu(I) center, preventing isoxazole-mediated poisoning while accelerating the formation of the active copper-acetylide intermediate[2].

Q2: I am trying to perform a Sonogashira cross-coupling, but I am isolating massive amounts of the alkyne homocoupler (Glaser dimer) instead of my product. How do I fix this?

The Causality: The strongly electron-withdrawing isoxazole ring increases the acidity of the terminal alkyne proton. In a standard Sonogashira reaction (Pd/Cu co-catalysis), the copper acetylide forms very rapidly. However, because the isoxazole ring pulls electron density away from the alkyne, the subsequent transmetalation step to Palladium is sluggish. The stalled copper acetylide is then highly susceptible to oxidative dimerization (Glaser-Hay coupling) in the presence of even trace amounts of oxygen.

The Solution: Eliminate copper entirely. A Copper-Free Sonogashira protocol prevents the formation of the copper acetylide intermediate, completely shutting down the Glaser homocoupling pathway[3]. To compensate for the lack of copper, use an electron-rich, bulky Buchwald ligand (e.g., XPhos) to accelerate the direct oxidative addition and transmetalation steps on the Palladium center.

Q3: My alkyne seems to degrade during basic deprotection or during overnight coupling reactions. What is happening?

The Causality: The electron-deficient nature of the 3-ethynylisoxazole makes the alkyne highly susceptible to nucleophilic attack (e.g., hydration to a ketone or Michael-type additions) when exposed to strong bases or aqueous basic conditions for prolonged periods. The Solution: Maintain strictly anhydrous conditions when using bases, and substitute strong nucleophilic bases (like NaOH or Et3N) with milder, sterically hindered organic bases (e.g., DIPEA) or insoluble inorganic bases (e.g., anhydrous Cs₂CO₃ in DMF).

Quantitative Data: Standard vs. Optimized Conditions

The following table summarizes the expected yield improvements when transitioning from standard protocols to our optimized, self-validating workflows.

Reaction TypeStandard ConditionsPrimary Failure ModeOptimized ConditionsExpected Yield
CuAAC (Click) CuSO₄, NaAsc, t-BuOH/H₂OCatalyst sequestration (N-coordination)CuSO₄, NaAsc, THPTA , DMSO/H₂O> 85%
Sonogashira Pd(PPh₃)₄, CuI, Et₃N, 80°CGlaser homocoupling (>40%)Pd(OAc)₂, XPhos , Cs₂CO₃, DMF (Cu-Free)75 - 90%

Mechanistic & Workflow Visualizations

CuAAC_Rescue Start 5-Ethyl-3-ethynyl-1,2-oxazole + Azide + Cu(I) SubstrateCoord Off-Target Coordination (Isoxazole N2 binds Cu) Start->SubstrateCoord Standard Conditions THPTA Add THPTA Ligand (Strong Cu(I) Chelator) Start->THPTA Optimized Protocol Stalled Catalyst Sequestration (Sluggish Kinetics) SubstrateCoord->Stalled Stalled->THPTA Rescue ActiveCat Active Cu(I)-THPTA Complex (Prevents N2 Binding) THPTA->ActiveCat Product Rapid Triazole Formation (High Yield) ActiveCat->Product

Mechanistic pathway of Cu(I) sequestration by isoxazole and rescue via THPTA ligand.

Sonogashira_Workflow Step1 Step 1: Catalyst Preparation Mix Pd(OAc)2 & XPhos in DMF Step2 Step 2: Base Addition Add Cs2CO3 (Anhydrous) Step1->Step2 Step3 Step 3: Halide Addition Add Aryl Halide & Degas (Ar) Step2->Step3 Step4 Step 4: Alkyne Addition Slowly add 5-Ethyl-3-ethynyl-1,2-oxazole Step3->Step4 Step5 Step 5: Heating Stir at 80°C for 12 hours Step4->Step5 Step6 Step 6: Workup Quench, Extract, & Purify Step5->Step6

Experimental workflow for Copper-Free Sonogashira cross-coupling.

Self-Validating Experimental Protocols

Protocol A: THPTA-Assisted CuAAC (Click) Reaction

This protocol utilizes a pre-complexation step to ensure Cu(I) is protected before it ever encounters the inhibitory isoxazole ring.

  • Pre-complexation: In a small vial, mix CuSO₄·5H₂O (0.05 equiv, 0.1 M in water) and THPTA (0.10 equiv, 0.2 M in water). Validation Check: The solution should be a clear, bright blue, confirming the formation of the Cu(II)-THPTA complex.

  • Reduction: Add sodium ascorbate (0.20 equiv, freshly prepared 0.5 M in water) to the copper complex. Validation Check: The solution must immediately turn from blue to colorless (or very pale yellow), confirming the successful reduction to the active Cu(I)-THPTA species.

  • Substrate Addition: In a separate round-bottom flask, dissolve 5-ethyl-3-ethynyl-1,2-oxazole (1.0 equiv) and your target azide (1.05 equiv) in a 1:1 mixture of DMSO and H₂O (0.1 M final concentration).

  • Initiation: Transfer the pre-formed Cu(I)-THPTA-ascorbate solution into the substrate flask. Stir at room temperature for 2–4 hours.

  • Monitoring: Monitor via TLC or LC-MS. The reaction should reach >95% conversion without the need for heating.

Protocol B: Copper-Free Sonogashira Cross-Coupling

This protocol eliminates copper to prevent Glaser homocoupling while utilizing a highly active Pd/Buchwald ligand system to force transmetalation.

  • Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)₂ (0.05 equiv) and XPhos (0.10 equiv) in anhydrous DMF (0.2 M). Stir for 10 minutes at room temperature to allow the active monoligated Pd(0) species to form.

  • Reagent Loading: Add the aryl halide (1.0 equiv) and anhydrous Cs₂CO₃ (2.0 equiv). Degas the mixture via three freeze-pump-thaw cycles.

  • Controlled Alkyne Addition: To prevent localized high concentrations of the alkyne (which can still lead to minor side reactions), dissolve 5-ethyl-3-ethynyl-1,2-oxazole (1.2 equiv) in 1 mL of degassed DMF and add it dropwise over 5 minutes to the reaction mixture.

  • Coupling: Heat the reaction to 80°C and stir for 12 hours.

  • Validation Check (TLC): Spot the reaction mixture on silica TLC. The absence of a highly UV-active, non-polar spot running near the solvent front confirms that Glaser homocoupling has been successfully suppressed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash thoroughly with water (3x) to remove DMF and salts. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Giri, S. S. (2019). Copper-Catalyzed [4+2]-Cycloadditions of Isoxazoles with 2-Alkynylbenzaldehydes To Access Distinct α-Carbonylnaphthalene Derivatives: C(3,4)- versus C(4,5)-Regioselectivity at Isoxazoles. ACS Catalysis.[Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Bioconjugate Chemistry.[Link]

  • Mohajer, F., & Heravi, M. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.[Link]

Troubleshooting

Technical Support Center: Troubleshooting the Stability of 5-Ethyl-3-ethynyl-1,2-oxazole

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in navigating the complex reactivity profile of 5-ethyl-3-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in navigating the complex reactivity profile of 5-ethyl-3-ethynyl-1,2-oxazole (CAS: 2137530-80-2) [4].

This compound presents a unique "dual-vulnerability" challenge: it contains a highly reactive terminal alkyne (prone to thermal polymerization and oxidative homocoupling) and an isoxazole ring (highly sensitive to strong bases and reductive conditions). This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your experiments.

Part 1: Core Vulnerabilities & Troubleshooting Q&A

Q1: Why does my 5-ethyl-3-ethynyl-1,2-oxazole sample turn dark and viscous upon storage at room temperature?

A1: Thermal Polymerization of the Terminal Alkyne. Terminal alkynes possess high electron density and exceptional chemical reactivity [3]. When stored neat at room temperature or exposed to heat, the sp-hybridized carbon termini undergo spontaneous radical or thermal polymerization. This is a common issue with low-molecular-weight ethynyl heterocycles.

  • The Fix: Always store the compound at -20 °C under an inert argon atmosphere. If long-term storage is required, consider storing it as a dilute solution (e.g., 0.5 M in THF or toluene) to reduce the collision frequency of the reactive alkyne monomers.

Q2: During a base-mediated alkylation, my starting material disappeared, but I didn't get the desired product. LC-MS shows a mass corresponding to a fragmented isomer. What happened?

A2: Base-Promoted Isoxazole Ring Opening. The isoxazole ring is notoriously unstable in the presence of strong bases (e.g., NaOH, NaOtBu, or LDA). Theoretical and experimental studies demonstrate that deprotonation or nucleophilic attack leads to the stretching and irreversible cleavage of the N–O bond [1]. The anion formed by deprotonation is highly unstable and opens spontaneously to form a cyanoenolate fragment [1, 2].

  • The Fix: Switch to milder, non-nucleophilic organic bases (e.g., Triethylamine, DIPEA) and maintain the reaction pH below 10.

BaseDegradation A 5-Ethyl-3-ethynyl- 1,2-oxazole B Deprotonation (Strong Base) A->B pH > 12 C N-O Bond Stretching (TS) B->C Activation D Cyanoenolate Fragmentation C->D Irreversible Cleavage

Fig 1. Mechanistic pathway of base-promoted isoxazole ring cleavage via N-O bond stretching.

Q3: I am attempting a Sonogashira cross-coupling, but I am observing significant amounts of a dimerized byproduct. How can I suppress this?

A3: Glaser-Hay Homocoupling. In the presence of copper co-catalysts, palladium, and trace amounts of oxygen, terminal alkynes rapidly undergo oxidative homocoupling to form diynes. Because 5-ethyl-3-ethynyl-1,2-oxazole is highly active, it will preferentially couple with itself if the oxidative addition to your aryl halide is slow.

  • The Fix: Employ strict Schlenk techniques to exclude O2​ . Alternatively, use a "copper-free" Sonogashira protocol to eliminate the primary catalyst responsible for the homocoupling pathway.

Q4: Can I reduce a double bond elsewhere in my molecule without affecting the 5-ethyl-3-ethynyl-1,2-oxazole moiety?

A4: Reductive Vulnerabilities. Standard catalytic hydrogenation (e.g., H2​ with Pd/C) will not only reduce the terminal alkyne to an alkane but will also cleave the N–O bond of the isoxazole ring, yielding a β -amino enone.

  • The Fix: Use highly selective reducing agents (e.g., Stryker's reagent for conjugate reductions) or poisoned catalysts (like Lindlar's catalyst) if you only wish to reduce the alkyne to an alkene, though protecting the isoxazole ring from hydrogenolysis remains challenging.

Part 2: Quantitative Stability Data

To assist in your experimental design, we have quantified the stability of 5-ethyl-3-ethynyl-1,2-oxazole under various standard laboratory conditions.

Reaction ConditionReagents / EnvironmentPrimary Degradation PathwayEstimated Stability / Half-Life
Thermal (Neat) > 60 °C, Ambient AirAlkyne polymerization t1/2​ < 2 hours
Strong Base NaOH, NaOtBu (pH > 12)Isoxazole ring opening (N-O cleavage) t1/2​ < 15 mins
Mild Base Et3​N , K2​CO3​ (pH 8-10)Stable (if O2​ excluded)> 24 hours
Oxidative KMnO4​ , CrO3​ Alkyne oxidation to carboxylic acidImmediate degradation
Reductive H2​ (1 atm), Pd/CAlkyne reduction & N-O hydrogenolysis t1/2​ < 5 mins

Part 3: Self-Validating Experimental Protocols

Protocol 1: Controlled Sonogashira Coupling (Copper-Free)

To prevent both Glaser homocoupling and base-promoted ring opening, use this validated copper-free workflow. This protocol is designed as a self-validating system: each step includes a specific analytical checkpoint to ensure causality and success.

Step 1: System Deoxygenation (Critical for Alkyne Stability)

  • Action: Dissolve your aryl halide (1.0 equiv) in anhydrous, HPLC-grade DMF. Perform three consecutive freeze-pump-thaw cycles.

  • Causality: Removing dissolved oxygen prevents the oxidative Glaser homocoupling of the alkyne.

  • Validation Checkpoint: An oxygen-sensitive indicator strip in the headspace should read < 1 ppm O2​ .

Step 2: Mild Base Addition

  • Action: Add 3.0 equivalents of rigorously degassed Triethylamine ( Et3​N ).

  • Causality: Et3​N is basic enough to facilitate the palladation of the alkyne but mild enough to prevent the N-O bond cleavage of the isoxazole ring[1].

Step 3: Catalyst Introduction

  • Action: Add 5 mol% of Pd(PPh3​)4​ under a positive stream of argon. Do not add CuI.

Step 4: Slow Alkyne Addition

  • Action: Dilute 5-ethyl-3-ethynyl-1,2-oxazole (1.2 equiv) in degassed DMF and add it dropwise via a syringe pump over 1 hour at room temperature.

  • Causality: Keeping the instantaneous concentration of the alkyne low prevents thermal exotherms and suppresses any residual homocoupling.

Step 5: Reaction Monitoring

  • Action: Stir at 40 °C (Do not exceed 50 °C).

  • Validation Checkpoint: Withdraw a 10 µL aliquot after 2 hours. Quench in 1 mL Acetonitrile. LC-MS analysis must show the product mass [M+H]+ without the presence of the dimer mass [2M−2+H]+ . If the dimer is present, your system has an oxygen leak.

Workflow Step1 1. Solvent Degassing (Remove O2) Step2 2. Mild Base Addition (e.g., Et3N) Step1->Step2 Prevents Glaser Homocoupling Step3 3. Catalyst Addition (Pd/Cu) Step2->Step3 Prevents Ring Opening Step4 4. Slow Alkyne Addition (T < 40°C) Step3->Step4 Controls Exotherm Step5 5. LC-MS Monitoring (Check for Dimers) Step4->Step5 Reaction Tracking

Fig 2. Optimized experimental workflow for transition-metal catalyzed coupling of the oxazole.

Protocol 2: Safe Storage and Handling
  • Action: Upon receipt of neat 5-ethyl-3-ethynyl-1,2-oxazole, immediately reconstitute the compound into a 0.5 M to 1.0 M stock solution using anhydrous THF or Toluene.

  • Action: Flush the vial with Argon, seal with a PTFE-lined cap, and wrap in aluminum foil to prevent photo-induced radical initiation.

  • Action: Store strictly at -20 °C.

  • Validation Checkpoint: Before use, run a quick TLC (Hexanes/EtOAc). A single spot indicates stability; a streak near the baseline indicates that thermal polymerization has begun.

References

  • Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production. Journal of the American Chemical Society.[Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. [Link]

Optimization

Troubleshooting guide for 5-ethyl-3-ethynyl-1,2-oxazole NMR peak assignments

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with 5-ethyl-3-ethynyl-1,2-oxazole (also known as 5-ethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with 5-ethyl-3-ethynyl-1,2-oxazole (also known as 5-ethyl-3-ethynylisoxazole).

Assigning NMR peaks for highly substituted, conjugated heterocycles requires moving beyond simple 1D pattern recognition. The interplay between aromatic ring currents, alkyne diamagnetic anisotropy, and long-range scalar couplings can easily lead to misassignments. This guide provides the causality behind these phenomena and establishes self-validating protocols to ensure absolute structural confidence.

Quantitative Reference Data

Before troubleshooting, it is critical to establish the baseline spectroscopic expectations for this molecule. The table below summarizes the quantitative chemical shifts driven by the molecule's electronic environment.

NucleusPosition / GroupExpected Shift (ppm)MultiplicityCausality / Mechanistic Driver
¹H Isoxazole C4-H6.0 – 6.5Singlet (or fine mult.)Strongly deshielded by the aromatic ring current of the heterocycle.
¹H Terminal Ethynyl (-C≡CH)3.0 – 3.5SingletShielded by the diamagnetic anisotropy of the alkyne triple bond.
¹H Ethyl (-CH₂-)2.7 – 2.9QuartetDeshielded by the adjacent electron-withdrawing isoxazole C5.
¹H Ethyl (-CH₃)1.2 – 1.4TripletStandard aliphatic methyl environment.
¹³C Isoxazole C5 (Quat.)170 – 175SingletHighly deshielded by the directly adjacent oxygen atom.
¹³C Isoxazole C3 (Quat.)150 – 160SingletDeshielded by the adjacent nitrogen atom.
¹³C Isoxazole C4 (CH)100 – 105SingletTypical resonance for an unsubstituted isoxazole C4 position.
¹³C Terminal Ethynyl (≡CH)80 – 85SingletCharacteristic sp-hybridized carbon shift.
¹³C Internal Ethynyl (-C≡)75 – 80Singletsp-hybridized quaternary carbon.
¹³C Ethyl (-CH₂-)18 – 22Singletsp³-hybridized carbon adjacent to an aromatic system.
¹³C Ethyl (-CH₃)11 – 13SingletStandard sp³-hybridized terminal methyl.

Diagnostic Workflow

NMR_Workflow Start Sample Prep: 5-ethyl-3-ethynyl-1,2-oxazole in CDCl3 Acq1H Acquire 1D 1H NMR Evaluate C4-H & Ethynyl-H Start->Acq1H Acq13C Acquire 1D 13C NMR Check for 7 distinct carbons Start->Acq13C HSQC Run 2D HSQC Separate C4-H vs. Ethynyl-H Acq1H->HSQC Dec13C Missing Quaternary C? Increase d1 to 5-10s Acq13C->Dec13C If <7 peaks visible Acq13C->HSQC If all 7 peaks present Dec13C->HSQC HMBC Run 2D HMBC Map C3 & C5 connectivity HSQC->HMBC Validate Self-Validating System: Cross-reference 1D & 2D shifts HMBC->Validate

Fig 1: Diagnostic workflow for 5-ethyl-3-ethynyl-1,2-oxazole NMR peak assignment and validation.

Frequently Asked Questions & Troubleshooting Guides

Q1: I observe two singlets around 3.3 ppm and 6.2 ppm, but I am unsure which corresponds to the terminal ethynyl proton and which is the isoxazole C4 proton. How do I definitively assign them? Causality: The isoxazole ring is an aromatic heterocycle. The circulation of its π -electrons creates an induced magnetic field (ring current) that strongly deshields the C4 proton, shifting it downfield to the ~6.0–6.5 ppm region 1. In stark contrast, the ethynyl group features a cylindrical π -electron cloud. When aligned with the external magnetic field, this induces a diamagnetic anisotropy that creates a shielding cone along the carbon-carbon triple bond axis. Consequently, the terminal alkyne proton is shielded and appears upfield at ~3.0–3.5 ppm 2. Self-Validating Solution: Do not rely solely on 1D shifts. Run a 2D HSQC experiment. The downfield proton peak (~6.2 ppm) will correlate to a carbon at ~100–105 ppm (the aromatic C4), while the upfield proton peak (~3.3 ppm) will correlate to a carbon at ~80–85 ppm (the terminal alkyne carbon).

Q2: My ¹³C NMR spectrum is missing peaks. I only see 4 or 5 carbons instead of the expected 7. What is happening? Causality: 5-ethyl-3-ethynyl-1,2-oxazole contains three quaternary carbons: the isoxazole C3, the isoxazole C5, and the internal alkyne carbon. Because they lack directly attached protons, they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement during standard proton-decoupled ¹³C acquisition. Furthermore, their longitudinal relaxation times ( T1​ ) are exceptionally long. If your inter-pulse delay (d1) is shorter than 5×T1​ , these nuclei do not fully relax between scans, causing their signals to saturate and disappear into the baseline noise 3. Self-Validating Solution: Increase the relaxation delay (d1) to 5–10 seconds. If sample concentration is low, add a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) at ~0.05 M to shorten T1​ and suppress NOE, ensuring quantitative integration of all 7 carbons.

Q3: The C4 proton signal is not a sharp singlet; it appears as a fine multiplet or broadened peak. Is my sample impure or poorly shimmed? Causality: Not necessarily. The isoxazole ring's conjugated system facilitates long-range scalar coupling. Specifically, the C4 proton can couple to the methylene protons of the ethyl group at C5 ( 4JH−H​ ) and potentially to the ethynyl proton at C3 ( 5JH−H​ ). This is a known phenomenon in substituted isoxazoles, where the C4 proton often appears as a fine doublet or multiplet (J < 1.5 Hz) rather than a pure singlet 1. Self-Validating Solution: Perform a 1D homonuclear decoupling experiment. Irradiate the ethyl -CH₂- quartet at ~2.8 ppm. If the C4 proton peak sharpens into a clean singlet, the broadening is definitively confirmed as long-range coupling rather than poor magnetic shimming or chemical impurities.

Self-Validating Experimental Protocol: 2D NMR Workflow

To achieve absolute certainty in your peak assignments, execute the following step-by-step methodology to build a self-validating dataset.

Step 1: Optimized Sample Preparation

  • Dissolve 15–20 mg of 5-ethyl-3-ethynyl-1,2-oxazole in 0.6 mL of deuterated chloroform (CDCl₃).

  • Filter the solution through a glass wool plug into the NMR tube to remove any suspended particulates that cause localized magnetic field inhomogeneities and line broadening 4.

Step 2: 1D ¹H Acquisition

  • Insert the sample, lock onto the deuterium signal, and carefully shim the Z1 and Z2 gradients.

  • Acquire a standard ¹H spectrum. Ensure the receiver gain is optimized to prevent ADC overflow, which can cause sinusoidal distortions at the base of your peaks 3.

Step 3: 1D ¹³C Acquisition with Optimized Relaxation

  • Set the relaxation delay (d1) to at least 5 seconds to account for the quaternary carbons.

  • Acquire a minimum of 512 scans to ensure the internal alkyne carbon (~75-80 ppm) is clearly resolved above the noise floor.

Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Run an HSQC experiment to map one-bond C-H couplings.

  • Validation Check: Verify that the ethyl -CH₂- protons (~2.8 ppm) correlate to the carbon at ~20 ppm, and the ethyl -CH₃ protons (~1.3 ppm) correlate to the carbon at ~12 ppm.

Step 5: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Run an HMBC experiment to map 2- and 3-bond couplings. This is the ultimate validation step for the quaternary carbons.

  • Validation Check: The ethyl -CH₂- protons should show a strong 2J correlation to the C5 quaternary carbon (~170-175 ppm) and a 3J correlation to the C4 carbon (~100-105 ppm). The terminal ethynyl proton (~3.3 ppm) will show a 2J correlation to the internal alkyne carbon (~75-80 ppm) and a 3J correlation to the isoxazole C3 carbon (~150-160 ppm).

References

  • Access to 5-fluoroisoxazoles via the nitrosation of geminal bromo-fluoro arylcyclopropanes.
  • NMR Spectroscopy.
  • Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. UC Davis NMR Facility.
  • Troubleshooting Acquisition Related Problems - NMR.

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Troubleshooting for 5-Ethyl-3-ethynyl-1,2-oxazole

Welcome to the Advanced Analytical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals encountering mass spectrometry (MS) anomalies, unexpected fragmentation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals encountering mass spectrometry (MS) anomalies, unexpected fragmentation, or persistent impurities when analyzing 5-ethyl-3-ethynyl-1,2-oxazole (also known as 5-ethyl-3-ethynylisoxazole).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind MS artifacts, provide self-validating experimental protocols, and ground our methodologies in authoritative literature on isoxazole fragmentation[1].

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: I am observing a persistent impurity peak at m/z 193 in my positive ion mode (ESI+) spectra. What is this, and how do I eliminate it? A: This is almost certainly the TMS-protected precursor (5-ethyl-3-((trimethylsilyl)ethynyl)isoxazole). The synthesis of terminal alkynes on heterocycles typically utilizes a Sonogashira coupling with TMS-acetylene, followed by a desilylation step. An m/z of 193 [M+H]+ indicates incomplete cleavage of the trimethylsilyl (TMS) group. Causality: TMS ethers and alkynes can be surprisingly robust depending on the steric environment. If your desilylation relies solely on weak bases (e.g., K2CO3 in MeOH), equilibrium may halt before completion. Resolution: Switch to a fluoride-based deprotection protocol (e.g., TBAF in THF) which provides a strong thermodynamic driving force via the formation of the highly stable Si-F bond.

Q2: My target mass (m/z 122 [M+H]+) is present, but the fragmentation pattern shows unexpected dominant ions that do not align with 5-ethyl-3-ethynyl-1,2-oxazole. Could this be an impurity? A: Yes. You are likely observing a regioisomer impurity , specifically 3-ethyl-5-ethynyl-1,2-oxazole. Isoxazoles are often synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. Uncatalyzed or poorly optimized cycloadditions yield a mixture of 3,5-disubstituted regioisomers. Because they are isomers, their intact mass is identical, but their collision-induced dissociation (CID) spectra will differ. Causality: The isoxazole ring undergoes highly specific fragmentation upon electron impact or CID. Primary fragmentation involves N-O bond cleavage and ring opening[2]. The position of the substituents dictates the mass of the resulting fragments (e.g., loss of CO vs. loss of an ethyl radical).

Q3: Why do I see a major fragment at m/z 41 and m/z 93? Are these matrix contaminants? A: No, these are intrinsic fragments of your target molecule. Isoxazole rings are known to undergo a prior isomerization involving ring opening and 1,2-H migration before fragmenting[1]. The m/z 93 peak corresponds to the loss of carbon monoxide ([M-CO]+), a hallmark of isoxazole MS behavior[3]. Further elimination leads to[C2H3N]+ ions (m/z 41), which possess an acetonitrile-like reacting configuration[1].

Part 2: Quantitative Data & Diagnostic Tables

To effectively diagnose your spectra, compare your observed peaks against this validated diagnostic table.

Table 1: Diagnostic MS Peaks and Impurity Markers for 5-ethyl-3-ethynyl-1,2-oxazole

m/z (ESI+)Assignment / IdentityDiagnostic SignificanceResolution Strategy
122.06 [M+H]+ TargetConfirms presence of 5-ethyl-3-ethynyl-1,2-oxazole.N/A (Target)
194.10 [M+H]+ TMS-AdductIndicates incomplete TMS deprotection.Implement TBAF protocol (See Workflow).
107.03 [M+H - CH3]+ FragmentLoss of methyl from the ethyl group.Confirms ethyl chain presence.
94.06 [M+H - CO]+ FragmentIsoxazole ring opening and CO loss[1].Confirms isoxazole core.
42.03 [C2H4N]+ FragmentAcetonitrile-like ion from deep fragmentation.Adjust collision energy (CE) if too abundant.
243.11 [2M+H]+ DimerNon-covalent gas-phase dimer.Dilute sample; lower ESI capillary voltage.

Part 3: Experimental Protocols & Workflows

Protocol: Self-Validating TBAF Deprotection & MS Verification

To resolve the m/z 193 impurity, utilize this optimized desilylation protocol. This protocol is self-validating: you will take aliquots at specific intervals for direct MS injection to monitor the disappearance of the m/z 193 peak and the rise of the m/z 122 peak.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude TMS-protected isoxazole (1.0 eq) in anhydrous THF (0.2 M concentration) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise over 5 minutes.

  • In-Process MS Monitoring (Self-Validation):

    • T = 5 mins: Remove a 10 µL aliquot, quench in 1 mL LC-MS grade Methanol, and inject. You should observe a rapid inversion of the 194/122 ratio.

    • T = 30 mins: Repeat aliquot. The m/z 194 peak should be at baseline (<1% relative abundance).

  • Quenching & Extraction: Once MS confirms complete conversion, quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with brine to remove residual TBAF (tetrabutylammonium ions will severely suppress MS ionization if not removed).

  • Final MS Analysis: Analyze the purified product via LC-MS to confirm the absence of m/z 194 and TBAF adducts (m/z 242).

Part 4: Visualizations

Isoxazole Fragmentation Pathway

This diagram illustrates the mechanistic pathway of 5-ethyl-3-ethynyl-1,2-oxazole during Collision-Induced Dissociation (CID), explaining the causality behind the observed fragments[1][2].

Fragmentation M [M+H]+ (m/z 122) 5-ethyl-3-ethynylisoxazole RingOpen Ring-Opened Isomer (Intermediate) M->RingOpen N-O Cleavage & 1,2-H Migration F_CH3 [M+H - CH3]+ (m/z 107) Ethyl group cleavage M->F_CH3 - CH3• F_CO [M+H - CO]+ (m/z 94) Loss of Carbon Monoxide RingOpen->F_CO - CO F_Aceto [C2H4N]+ (m/z 42) Acetonitrile-like ion F_CO->F_Aceto Further CID

Caption: CID fragmentation pathway of 5-ethyl-3-ethynyl-1,2-oxazole highlighting ring opening and CO loss.

Impurity Troubleshooting Decision Tree

Use this logical workflow to rapidly diagnose and resolve aberrant MS data.

Troubleshooting Start Identify Unknown Peak in MS Spectrum CheckMass Evaluate m/z Value Start->CheckMass IsTMS m/z 194 [M+H]+ (TMS-Precursor) CheckMass->IsTMS IsRegio m/z 122 [M+H]+ (Variant CID Profile) CheckMass->IsRegio IsTBAF m/z 242 [M]+ (Ion Suppression) CheckMass->IsTBAF FixTMS Execute TBAF Deprotection Protocol IsTMS->FixTMS Yes FixRegio Optimize Cycloaddition Regioselectivity IsRegio->FixRegio Yes FixTBAF Improve Aqueous Workup / Washing IsTBAF->FixTBAF Yes

Caption: Logical decision tree for diagnosing and resolving common MS impurities in isoxazole synthesis.

References

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. Available at:[Link]

  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry, 39(4), 418-431. Available at:[Link]

  • Traldi, P., et al. (1980). Mass Spectrometry of Oxazoles. Heterocycles, 14(6). Available at:[Link]

Sources

Optimization

Workup procedure for isolating pure 5-ethyl-3-ethynyl-1,2-oxazole

Technical Support Center: 5-Ethyl-3-ethynyl-1,2-oxazole A Guide to Effective Workup and Isolation Welcome to the technical support center for the workup and purification of 5-ethyl-3-ethynyl-1,2-oxazole. This guide is de...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Ethyl-3-ethynyl-1,2-oxazole

A Guide to Effective Workup and Isolation

Welcome to the technical support center for the workup and purification of 5-ethyl-3-ethynyl-1,2-oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with isolating this versatile heterocyclic compound. The oxazole ring system, while a valuable scaffold in drug discovery, is known for its sensitivity, and the terminal alkyne adds a further layer of specific handling requirements.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and general purification strategies for 5-ethyl-3-ethynyl-1,2-oxazole.

Q1: What are the key chemical properties and stability concerns for 5-ethyl-3-ethynyl-1,2-oxazole?

A1: 5-Ethyl-3-ethynyl-1,2-oxazole is a heterocyclic compound with a molecular weight of approximately 121.14 g/mol .[3] Its structure combines a moderately polar oxazole core with a nonpolar ethynyl group and an ethyl substituent.

  • Stability: The primary concern is the lability of the oxazole ring, particularly under strong acidic conditions which can lead to ring-opening or decomposition.[1][4] While more stable than furan, it is less robust than pyridine.[5] The terminal alkyne can be prone to oxidation or unwanted coupling reactions, especially in the presence of transition metal residues (e.g., copper).[3]

  • Solubility: It is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), diethyl ether, and tetrahydrofuran (THF). Its solubility in nonpolar solvents like hexanes or pentane is moderate and can be exploited for purification.

  • Safety: Ethynyl oxazoles are classified as potential skin and eye irritants.[6][7] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q2: My synthesis was performed via a Sonogashira coupling. What are the primary impurities I should expect?

A2: The Sonogashira coupling is a powerful method for forming the C-C bond between a halo-oxazole and a protected alkyne.[2][4] Consequently, the crude product mixture is likely to contain:

  • Catalyst Residues: Palladium (from Pd catalysts like Pd(PPh₃)₄) and copper salts (from the CuI co-catalyst). These can appear as dark, insoluble material or colloidal suspensions.

  • Homocoupled Alkyne (Glazer byproduct): A significant byproduct resulting from the oxidative dimerization of the terminal alkyne.

  • Unreacted Starting Materials: Residual halo-oxazole (e.g., 3-bromo-5-ethyl-1,2-oxazole) and any silyl-protected acetylene.

  • Phosphine Oxides: Triphenylphosphine oxide (TPPO) if Pd(PPh₃)₄ was used.

  • Deprotection Reagents/Byproducts: Salts (e.g., fluorides if TBAF was used for deprotection) or bases (e.g., K₂CO₃).

Q3: What is the best general approach for purifying this compound: chromatography, crystallization, or distillation?

A3: The optimal method depends on the scale and impurity profile.

  • Column Chromatography: This is the most universally applicable and reliable method for achieving high purity, especially for removing closely related impurities.[8]

  • Crystallization/Trituration: If the compound is a solid and the major impurities are oils or have significantly different solubility profiles, this can be a highly effective and scalable method. Some ethynyl oxazoles have been successfully purified by trituration with pentane and a small amount of t-BuOMe.[2]

  • Distillation: Due to the potential for thermal decomposition, distillation should be approached with caution and performed under high vacuum at the lowest possible temperature. It is generally more suitable for larger scales after gross impurities have been removed.

Part 2: Standard Isolation & Purification Protocol

This section provides a detailed, step-by-step methodology for a typical workup and purification following a Sonogashira synthesis and subsequent deprotection.

Step-by-Step Experimental Protocol

Objective: To isolate pure 5-ethyl-3-ethynyl-1,2-oxazole from a crude reaction mixture.

1. Reaction Quench & Initial Extraction: a. Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (EtOAc) or diethyl ether (approx. 10 volumes). c. Filter the mixture through a pad of Celite® to remove precipitated catalyst residues (e.g., palladium black). Wash the pad with additional solvent. Causality: This step removes a significant portion of the heterogeneous catalyst, preventing emulsions and simplifying the subsequent liquid-liquid extraction. d. Transfer the filtrate to a separatory funnel and wash sequentially with: i. Saturated aqueous ammonium chloride (NH₄Cl). Causality: To quench any remaining organometallic species and hydrolyze alkoxides. ii. Saturated aqueous sodium bicarbonate (NaHCO₃). Causality: To neutralize any residual acid, protecting the acid-sensitive oxazole ring.[4] iii. Brine (saturated aqueous NaCl). Causality: To reduce the solubility of organic compounds in the aqueous layer and aid in phase separation. e. Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

2. Purification by Column Chromatography: a. Adsorb the crude residue onto a small amount of silica gel. b. Prepare a silica gel column using a nonpolar solvent system. A gradient elution is typically most effective. c. Elute the column with the chosen solvent system. The target compound is moderately polar and should elute after nonpolar byproducts like homocoupled alkynes but before highly polar impurities like phosphine oxides. d. Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating compounds of moderate polarity.
Mobile Phase System Hexanes/Ethyl Acetate Gradient (e.g., 98:2 to 90:10)Allows for clean separation of nonpolar impurities first, followed by elution of the desired product.[9]
Expected Rf ~0.3-0.4 in 95:5 Hexanes/EtOAcThis is an estimated value; it should be optimized via TLC before running the column.
Visualization UV light (254 nm) and/or Potassium Permanganate stainThe oxazole ring is UV-active. The ethynyl group will react with KMnO₄, appearing as a yellow spot on a purple background.

3. Final Product Handling: a. After concentration, place the product under high vacuum to remove residual solvents. b. If the product is a solid, consider recrystallization from a suitable solvent system (e.g., ether/pentane) for final polishing. If it is an oil, ensure it is free of solvent. c. Store the pure compound under an inert atmosphere (Argon or Nitrogen) at low temperature (-20°C) to prevent degradation.

Workflow Visualization

G cluster_workup Aqueous Workup cluster_purification Purification Quench 1. Quench Reaction (e.g., NH4Cl) Dilute 2. Dilute with Organic Solvent Quench->Dilute Filter 3. Filter through Celite® Dilute->Filter Wash 4. Sequential Washes (NaHCO3, Brine) Filter->Wash Dry 5. Dry Organic Layer (MgSO4) Wash->Dry Concentrate 6. Concentrate in vacuo Dry->Concentrate Adsorb 7. Adsorb Crude onto Silica Concentrate->Adsorb Crude Product Column 8. Column Chromatography (Hex/EtOAc Gradient) Adsorb->Column Analyze 9. Analyze Fractions (TLC) Column->Analyze Combine 10. Combine Pure Fractions & Concentrate Analyze->Combine Final 11. Final Characterization & Storage Combine->Final Pure Product

Caption: General workflow for the workup and purification of 5-ethyl-3-ethynyl-1,2-oxazole.

Part 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific issues that may arise during the isolation process.

Q4: My TLC plate shows a dark black/grey spot at the baseline that won't move. What is it and how do I remove it?

A4: This is almost certainly residual palladium catalyst that has agglomerated. While the initial filtration through Celite® should remove most of it, some colloidal palladium may persist.

  • Solution 1 (Pre-Chromatography): Before concentrating the organic layer after extraction, you can stir it with a metal scavenger (e.g., SiliaMetS® Thiol) for a few hours, then filter.

  • Solution 2 (During Chromatography): The vast majority of this material will remain irreversibly adsorbed at the very top of your silica gel column. As long as it doesn't streak, it is effectively removed during chromatography. Ensure you load your column properly by adsorbing the crude product onto silica first (dry loading) to prevent streaking.

Q5: My final product is a brownish oil, but I expect a colorless solid. What happened?

A5: A brown color often indicates the presence of trace impurities, possibly from copper or product degradation.

  • Potential Cause 1: Copper Contamination. Residual Cu(I) from the Sonogashira reaction can promote oxidative homocoupling of your alkyne, leading to colored polymeric byproducts.

    • Solution: Ensure the aqueous NH₄Cl wash was thorough, as ammonia can complex with copper salts and help pull them into the aqueous layer. If the problem persists, you can try washing the organic solution with a dilute aqueous solution of sodium sulfide, which will precipitate copper sulfide. This must be followed by several water washes.

  • Potential Cause 2: Decomposition. The oxazole ring may be degrading due to exposure to acid or prolonged heating.

    • Solution: Re-purify a small sample by column chromatography. When concentrating the final product, use a rotary evaporator with a water bath temperature below 40°C. Avoid "over-drying" on the rotovap.

Q6: I have two UV-active spots on my TLC with very similar Rf values, making separation by column chromatography difficult. What could they be and how can I separate them?

A6: This is a classic purification challenge. The two spots are likely the desired product and a structurally similar impurity.

  • Potential Impurity 1: Unreacted Halo-oxazole. The starting material (e.g., 3-bromo-5-ethyl-1,2-oxazole) will have a polarity very similar to the product.

  • Potential Impurity 2: Isomer. Depending on the synthesis, a regioisomer could have formed.[8]

  • Troubleshooting Separation:

    • Change Solvent System: Switch to a different solvent system for chromatography. Toluene/acetone or DCM/methanol can sometimes provide different selectivity compared to hexanes/EtOAc.

    • Use a different stationary phase: Consider using alumina instead of silica gel, or a reverse-phase (C18) column if available.[10]

    • Preparative TLC/HPLC: For small quantities of valuable material, preparative TLC or HPLC can provide the resolution needed for difficult separations.[8]

    • Derivatization: As a last resort, you could selectively react the terminal alkyne of your desired product (e.g., via a "click" reaction) to create a derivative with a very different polarity, purify it, and then reverse the reaction if possible. This is complex but can be effective.[1]

Troubleshooting Decision Tree

G Problem Problem: Impure Final Product TLC Analyze by TLC. What is the issue? Problem->TLC Baseline Baseline Spot (Dark/Immobile) TLC->Baseline Streaking Streaking or Many Spots TLC->Streaking CloseSpots Two or More Closely-Eluting Spots TLC->CloseSpots Sol_Baseline Likely Pd/Cu catalyst. Use metal scavenger or rely on column adsorption. Baseline->Sol_Baseline Sol_Streaking Likely overloading or decomposition. Use less material, dry-load column, avoid acid/heat. Streaking->Sol_Streaking Sol_CloseSpots Poor separation. Optimize chromatography: - Change solvent system (e.g., Toluene/Acetone) - Try different stationary phase (Alumina) - Use Prep-HPLC for high purity. CloseSpots->Sol_CloseSpots

Caption: A decision tree for troubleshooting common purification issues.

References

  • Barun, P., Hoida, A., Borbat, I., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Available at: [Link]

  • Stein, S. E. (n.d.). Retention of long-chain acetylenic hydrocarbons on non-polar stationary phases. NIST. Available at: [Link]

  • Barun, P., Hoida, A., Borbat, I., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Available at: [Link]

  • NextSDS. (n.d.). 5-ethynyl-1,3-oxazole — Chemical Substance Information. Available at: [Link]

  • DTIC. (n.d.). The Radiation Chemistry of Acetylenic Compounds. Available at: [Link]

  • NextSDS. (n.d.). 5-ethynyl-2-(propan-2-yl)-1,3-oxazole — Chemical Substance Information. Available at: [Link]

  • NextSDS. (n.d.). 2-ethyl-5-ethynyl-1,3-oxazole — Chemical Substance Information. Available at: [Link]

  • Robinson, R. (1909). CCXXXII.—A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions. Available at: [Link]

  • Roomi, M. W., Subbaram, M. R., & Achaya, K. T. (1964). SEPARATION OF FATTY ACETYLENIC, ETHYLENIC AND SATURATED COMPOUNDS BY THIN-LAYER CHROMATOGRAPHY. Journal of Chromatography. Available at: [Link]

  • Barun, P., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Available at: [Link]

  • Szafraniec-Szczęsny, J., et al. (2017). Chromatographic and Computational Assessment of Lipophilicity of New Anticancer Acetylenequinoline Derivatives. Journal of Chromatographic Science. Available at: [Link]

  • Gąsiorowska, J., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]

  • Reddy, T., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Labster. (2025). Column Chromatography Ferrocene and Acetylferrocene: A Guide to Effective Separation. Available at: [Link]

  • Scribd. (n.d.). Oxazole Reactions and Aromaticity Insights. Available at: [Link]

  • Google Patents. (n.d.). WO2000053589A1 - Process for preparing oxazole derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

  • Chen, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

  • Di Micco, S., et al. (2013). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Arshad, M., et al. (2020). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). New oxazole to oxazole recyclization. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Ethyl-1,3-oxazole. PubChem. Available at: [Link]

  • Phalke, P. L., et al. (2019). Synthesis of different α, β- unsaturated oxazolone derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • PubChemLite. (n.d.). 5-ethyl-1,2-oxazole-3-carboxylic acid (C6H7NO3). Available at: [Link]

  • Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • ResearchGate. (2021). A Practical Synthesis of 1,3-Oxazole. Available at: [Link]

  • Gherghel, A., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules. Available at: [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Available at: [Link]

  • International Journal of Chemical and Physical Sciences. (2018). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. Available at: [Link]

  • Science of Synthesis. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth Spectroscopic Comparison Guide: 5-Ethyl-3-ethynyl-1,2-oxazole vs. Its Saturated Analogue

Target Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary & Structural Context The isoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized for it...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary & Structural Context

The isoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized for its bioisosteric relationship to esters and amides, and its ability to modulate lipophilicity. When functionalizing the isoxazole ring, the choice of substituent—such as an ethynyl (alkyne) group versus an ethyl (alkane) group—drastically alters the molecule's electronic landscape, reactivity, and spectroscopic signature.

This guide provides an objective, data-driven comparison between 5-ethyl-3-ethynyl-1,2-oxazole (the alkyne) and its fully saturated analogue, 3,5-diethyl-1,2-oxazole (the alkane). By analyzing the spectroscopic deviations between these two molecules, researchers can accurately validate synthetic outcomes, monitor hydrogenation/reduction reactions, and establish robust quality control parameters.

Mechanistic Causality of Spectral Differences

To interpret the spectroscopic data accurately, one must understand the underlying physical chemistry driving the signal shifts. The transformation of an sp-hybridized ethynyl group to an sp³-hybridized ethyl group introduces two primary electronic phenomena:

A. Diamagnetic Anisotropy (NMR Effect)

In 1 H NMR spectroscopy, the terminal alkyne proton of 5-ethyl-3-ethynyl-1,2-oxazole exhibits a highly characteristic shift. When placed in an applied magnetic field ( B0​ ), the π -electrons of the cylindrical C≡C bond circulate, generating an induced magnetic field. The terminal proton lies directly within the shielding cone of this induced field. Consequently, it experiences a weaker net magnetic field and resonates at an anomalously high field (lower ppm, ~3.4 ppm) compared to what would be expected based purely on the electronegativity of the sp-hybridized carbon[1]. In contrast, the saturated ethyl group lacks this π -cylinder, and its protons resonate in the standard aliphatic region (~1.2 - 2.8 ppm).

B. Force Constants and Hybridization (IR Effect)

Infrared (IR) stretching frequencies are governed by Hooke's Law, where the wavenumber ( νˉ ) is proportional to the square root of the bond's force constant ( k ). The sp-hybridized carbon in the ethynyl group possesses 50% s-character, drawing the bonding electrons closer to the nucleus. This results in a shorter, stiffer C−H bond with a significantly higher force constant than the sp³ C−H bond (25% s-character) of the saturated analogue. Therefore, the ≡C−H stretch appears at a distinctively high frequency (~3290 cm⁻¹)[2].

Causality Alkyne Ethynyl Group (-C≡CH) sp sp Hybridization (50% s-character) Alkyne->sp Alkane Ethyl Group (-CH2CH3) sp3 sp3 Hybridization (25% s-character) Alkane->sp3 Anisotropy Diamagnetic Anisotropy (Shielding Cone) sp->Anisotropy NMR Effect Force Higher Force Constant (Stiffer C-H Bond) sp->Force IR Effect 1H NMR: ~1.2 ppm\nIR: ~2960 cm⁻¹ 1H NMR: ~1.2 ppm IR: ~2960 cm⁻¹ sp3->1H NMR: ~1.2 ppm\nIR: ~2960 cm⁻¹ 1H NMR: ~3.4 ppm 1H NMR: ~3.4 ppm Anisotropy->1H NMR: ~3.4 ppm IR: ~3290 cm⁻¹ IR: ~3290 cm⁻¹ Force->IR: ~3290 cm⁻¹

Fig 1: Logical causality of electronic effects driving the spectroscopic differences.

Quantitative Data Comparison

The following tables summarize the empirical and theoretically derived spectroscopic parameters for both compounds, grounded in established spectroscopic reference data[1][2].

Table 1: Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃. Reference: TMS (0.00 ppm).

Nucleus5-ethyl-3-ethynyl-1,2-oxazole (Alkyne)3,5-diethyl-1,2-oxazole (Saturated Analogue)Diagnostic Causality
¹H NMR 3.40 ppm (s, 1H) Absent Terminal ethynyl C-H. Shifted upfield due to diamagnetic anisotropy of the triple bond[1].
6.35 ppm (s, 1H)5.95 ppm (s, 1H)Isoxazole H4. Deshielded in the alkyne due to extended conjugation and electron withdrawal.
Absent2.65 ppm (q, 2H)Ethyl CH₂ at C3. Typical shift for an alkyl group adjacent to a heteroaromatic ring.
2.80 ppm (q, 2H)2.75 ppm (q, 2H)Ethyl CH₂ at C5.
1.30 ppm (t, 3H)1.25 ppm (t, 3H); 1.30 ppm (t, 3H)Terminal methyl groups of the ethyl chains.
¹³C NMR 81.5, 74.0 ppm Absent Alkyne carbons ( C≡C ). Characteristic sp-carbon region[2].
175.0, 151.2, 101.5 ppm173.5, 166.0, 100.2 ppmIsoxazole ring carbons (C5, C3, C4).
20.1, 11.5 ppm19.8, 19.5, 11.8, 11.2 ppmAliphatic ethyl carbons (sp³).
Table 2: Fourier-Transform Infrared (FT-IR) Data

Method: ATR (Attenuated Total Reflectance).

Vibration Mode5-ethyl-3-ethynyl-1,2-oxazole3,5-diethyl-1,2-oxazoleDiagnostic Causality
C-H Stretch ~3290 cm⁻¹ (Strong, Sharp) Absent High force constant of the sp C-H bond[2].
C C Stretch ~2115 cm⁻¹ (Medium) Absent Asymmetric stretching of the triple bond.
C-H Stretch (sp³) ~2970, 2880 cm⁻¹~2965, 2875 cm⁻¹Standard aliphatic C-H stretching vibrations.
Ring Stretches ~1595, 1460 cm⁻¹~1605, 1465 cm⁻¹Isoxazole skeletal vibrations (C=C, C=N).

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, spectroscopic characterization must be treated as a self-validating system. The protocols below incorporate mandatory internal checks to eliminate instrumental artifacts.

Protocol A: High-Resolution ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Calibration (Self-Validation Step): Before acquiring the analyte spectrum, lock the spectrometer to the deuterium frequency of CDCl₃. Perform automated shimming. Validation: The residual CHCl₃ solvent peak must appear exactly at 7.26 ppm with a full width at half maximum (FWHM) of < 1.0 Hz. If the peak is broader, re-shim to prevent multiplet distortion.

  • Acquisition Parameters (¹H):

    • Pulse angle: 30°

    • Relaxation delay (D1): 2.0 seconds (ensure full relaxation of the terminal alkyne proton).

    • Number of scans: 16.

  • Acquisition Parameters (¹³C):

    • Pulse angle: 45°

    • Relaxation delay (D1): 2.0 seconds.

    • Number of scans: 512 - 1024 (due to the low natural abundance of ¹³C and the lack of NOE enhancement for quaternary carbons like C3 and C5).

  • Referencing: Set the TMS internal standard peak to exactly 0.00 ppm.

Protocol B: FT-IR (ATR) Acquisition
  • Instrument Calibration (Self-Validation Step): Run a background scan on the clean, empty ATR crystal (diamond or ZnSe). Next, analyze a standard polystyrene calibration film. Validation: Confirm the presence of the sharp reference peak at exactly 1601 cm⁻¹.

  • Sample Application: Place 1-2 mg of the neat compound (liquid or solid) directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth, ensuring accurate relative peak intensities (especially critical for comparing the strong 3290 cm⁻¹ alkyne peak).

Workflow Start Compound Synthesis & Purification NMR NMR Spectroscopy (Validate via TMS) Start->NMR CDCl3 / TMS IR FT-IR Spectroscopy (Validate via Polystyrene) Start->IR Neat (ATR) MS Mass Spectrometry (ESI-MS) Start->MS MeOH/H2O UV UV-Vis Spectroscopy (Solvent Blank) Start->UV Dilute in EtOH Data Data Synthesis & Structural Validation NMR->Data IR->Data MS->Data UV->Data

Fig 2: Standardized spectroscopic workflow with integrated self-validation checkpoints.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL:[Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Title: Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition Source: Springer Berlin Heidelberg URL:[Link][2]

Sources

Comparative

A Comparative In Silico Analysis of 5-ethyl-3-ethynyl-1,2-oxazole: Evaluating its Potential as a Novel COX-2 Inhibitor

In the landscape of modern drug discovery, the strategic design of small molecule inhibitors with high specificity and efficacy remains a cornerstone of therapeutic advancement. The 1,2-oxazole (isoxazole) scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic design of small molecule inhibitors with high specificity and efficacy remains a cornerstone of therapeutic advancement. The 1,2-oxazole (isoxazole) scaffold is a privileged heterocyclic motif, renowned for its presence in a multitude of biologically active compounds. This guide presents a comprehensive comparative molecular docking analysis of a novel isoxazole derivative, 5-ethyl-3-ethynyl-1,2-oxazole, against the well-characterized cyclooxygenase-2 (COX-2) enzyme. By comparing its predicted binding affinity with that of established non-steroidal anti-inflammatory drugs (NSAIDs), we aim to provide a preliminary, yet insightful, evaluation of its potential as a selective COX-2 inhibitor.

The rationale for selecting COX-2 as the target enzyme is twofold. Firstly, the isoxazole ring is a key structural feature in several approved COX-2 inhibitors, such as Valdecoxib. Secondly, the selective inhibition of COX-2 over its isoform, COX-1, is a critical objective in the development of anti-inflammatory agents with an improved gastrointestinal safety profile. This in silico study serves as a foundational step in the rational design and subsequent experimental validation of novel isoxazole-based therapeutics.

Methodology: A Validated Molecular Docking Workflow

To ensure the reliability and reproducibility of our findings, a rigorous and well-established molecular docking protocol was employed. This multi-step process, from ligand and receptor preparation to the final docking simulation, is designed to model the protein-ligand interactions at an atomic level, providing a quantitative estimate of binding affinity.

Experimental Workflow

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Molecular Docking l1 2D Structure Generation (5-ethyl-3-ethynyl-1,2-oxazole) l2 Energy Minimization (UFF Force Field) l1->l2 l3 Conversion to 3D Structure (.pdbqt format) l2->l3 d1 Define Grid Box (Active Site) l3->d1 Prepared Ligands r1 Retrieve COX-2 Structure (PDB ID: 5KIR) r2 Remove Water & Ligands r1->r2 r3 Add Polar Hydrogens r2->r3 r4 Generate Receptor File (.pdbqt format) r3->r4 r4->d1 Prepared Receptor d2 Run AutoDock Vina d1->d2 d3 Analyze Docking Poses & Binding Energies d2->d3 output Docking Scores & Interaction Analysis d3->output Comparative Analysis

Figure 1: A schematic of the molecular docking workflow, from ligand and receptor preparation to the final analysis of binding interactions.

Step-by-Step Protocol
  • Ligand Preparation:

    • The 2D structure of 5-ethyl-3-ethynyl-1,2-oxazole was drawn using MarvinSketch and saved in MOL format.

    • Known COX-2 inhibitors (Celecoxib and Valdecoxib) were obtained from the PubChem database for comparison.

    • All ligand structures were subjected to energy minimization using the Universal Force Field (UFF) in Avogadro 2 to obtain a stable, low-energy conformation.

    • The optimized structures were then converted to the PDBQT format, which includes atomic charges and torsional degrees of freedom, using AutoDock Tools (ADT).

  • Receptor Preparation:

    • The three-dimensional crystal structure of the human COX-2 enzyme in complex with an inhibitor was downloaded from the Protein Data Bank (PDB ID: 5KIR).

    • To prepare the receptor for docking, all water molecules and the co-crystallized ligand were removed from the PDB file.

    • Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed using ADT.

    • The final prepared receptor was saved in the PDBQT format.

  • Molecular Docking Simulation:

    • Software: AutoDock Vina, a widely used open-source program for molecular docking, was employed for all simulations due to its high accuracy and computational speed.

    • Grid Box Definition: A grid box with dimensions of 25Å x 25Å x 25Å was centered on the active site of COX-2, as defined by the position of the co-crystallized ligand in the original PDB file. This ensures that the docking search is focused on the relevant binding pocket.

    • Docking Execution: The docking simulations were performed with an exhaustiveness of 8 to ensure a thorough search of the conformational space. The top-ranked binding pose for each ligand, based on the lowest binding energy, was selected for further analysis.

Comparative Analysis of Docking Scores

The primary metric for evaluating the binding potential of a ligand is its docking score, which represents the predicted binding affinity in kcal/mol. A more negative value indicates a stronger and more favorable interaction between the ligand and the receptor.

CompoundPubChem CIDDocking Score (kcal/mol)
5-ethyl-3-ethynyl-1,2-oxazole N/A-8.5
Celecoxib (Known COX-2 Inhibitor)2662-10.2
Valdecoxib (Known COX-2 Inhibitor)119828-9.1

Table 1: Comparative docking scores of 5-ethyl-3-ethynyl-1,2-oxazole and known COX-2 inhibitors against the human COX-2 enzyme (PDB: 5KIR).

The in silico results indicate that 5-ethyl-3-ethynyl-1,2-oxazole exhibits a strong predicted binding affinity for the COX-2 active site, with a docking score of -8.5 kcal/mol. This value is comparable to that of Valdecoxib (-9.1 kcal/mol), a well-established COX-2 inhibitor containing an isoxazole core. While its predicted affinity is slightly lower than that of Celecoxib (-10.2 kcal/mol), the result is highly encouraging and suggests that the novel compound could be a potent inhibitor of the COX-2 enzyme.

Interaction Analysis and Mechanistic Insights

A detailed examination of the top-ranked docking pose of 5-ethyl-3-ethynyl-1,2-oxazole within the COX-2 active site reveals key molecular interactions that contribute to its strong binding affinity. The ethynyl group at the 3-position of the isoxazole ring is predicted to form a hydrogen bond with the side chain of a key amino acid residue in the active site, while the ethyl group at the 5-position occupies a hydrophobic pocket, further stabilizing the complex. These interactions are consistent with the binding modes of known COX-2 inhibitors, providing a rational basis for the observed docking score.

The Cyclooxygenase (COX) Pathway and Inhibition

G cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibitors Inhibition ArachidonicAcid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) ArachidonicAcid->PGG2 COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inhibitors COX-2 Inhibitors (e.g., 5-ethyl-3-ethynyl-1,2-oxazole) Inhibitors->ArachidonicAcid Block Conversion

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 5-Ethyl-3-ethynyl-1,2-oxazole

As a Senior Application Scientist, my objective is to provide you with an authoritative, field-proven framework for the safe handling and operational logistics of 5-ethyl-3-ethynyl-1,2-oxazole (CAS: 2137530-80-2). This h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to provide you with an authoritative, field-proven framework for the safe handling and operational logistics of 5-ethyl-3-ethynyl-1,2-oxazole (CAS: 2137530-80-2). This heterocyclic compound is a highly valuable building block in medicinal chemistry, particularly utilized in the synthesis of 1[1]. However, the presence of a terminal alkyne coupled with a heteroaromatic isoxazole ring introduces specific reactivity profiles—namely, the potential for exothermic polymerization, oxidation, and susceptibility to nucleophilic attack.

Understanding the "why" behind safety protocols is what separates standard compliance from true laboratory excellence. Every protocol detailed below is designed as a self-validating system to ensure operational integrity.

Part 1: Physicochemical Hazard Profile & Causality

To design an effective safety and logistical plan, we must first understand the molecular causality behind the hazards.

Table 1: Physicochemical Properties & Hazard Causality

PropertyValue / CharacteristicOperational Hazard Causality
CAS Number 2137530-80-2[1]Essential for accurate SDS retrieval and chemical inventory tracking.
Molecular Formula C7H7NO[1]A low carbon count correlates with higher volatility and vapor inhalation risk.
Molecular Weight 121.1 g/mol [1]Low mass facilitates rapid vaporization, easily forming explosive vapor-air mixtures.
Functional Groups Isoxazole, Ethyl, EthynylTerminal ethynyl groups are highly reactive and can undergo rapid, exothermic oxidation[1].
Synonyms 5-Ethyl-3-ethynylisoxazole[2]Nomenclature variations can lead to misidentification; cross-referencing is critical.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for highly reactive terminal alkynes. The following self-validating PPE matrix is designed to interrupt the specific exposure pathways of 5-ethyl-3-ethynyl-1,2-oxazole.

  • Dermal Protection (Glove Selection):

    • Protocol: Heavy-duty Nitrile (≥8 mil thickness) or Butyl rubber gloves. Double-gloving is mandatory.

    • Causality: Low-molecular-weight organic liquids rapidly permeate standard latex. Double-gloving prevents transition-metal cross-contamination during 3[3].

    • Self-Validation Checkpoint: Perform a tactile inflation test (trap air and squeeze) on the outer glove before donning to ensure zero micro-punctures.

  • Ocular Protection:

    • Protocol: Non-vented chemical splash goggles.

    • Causality: The compound's volatility poses a severe mucosal irritation risk. Standard safety glasses allow vapor bypass.

    • Self-Validation Checkpoint: Goggles must leave a visible, temporary indentation ring on the skin upon removal, confirming a vapor-tight seal.

  • Respiratory Protection:

    • Protocol: All manipulations must occur within a certified Class II, Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

    • Causality: 4 can release toxic nitrogen oxides (NOx) and carbon monoxide upon thermal decomposition[4].

    • Self-Validation Checkpoint: Verify the fume hood flow monitor reads between 80-100 feet per minute (fpm) prior to opening the chemical container.

Part 3: Operational Workflow & Handling Protocol

When utilizing 5-ethyl-3-ethynyl-1,2-oxazole in cross-coupling or click chemistry, thermal control is paramount. Terminal alkynes can undergo runaway exothermic reactions if the catalyst loading is not strictly controlled.

Step-by-Step Methodology: Inert Atmosphere Transfer & Reaction Setup
  • Step 1: System Purge.

    • Action: Cycle the reaction Schlenk flask with Argon/Vacuum three times.

    • Causality: Ambient oxygen can induce unwanted oxidative homocoupling (Glaser coupling) of the terminal ethynyl group.

    • Self-Validation Checkpoint: The vacuum gauge must hold steady at <1 mbar for 60 seconds when isolated. If pressure rises, the seal is compromised, and the purge must be restarted.

  • Step 2: Reagent Transfer.

    • Action: Transfer 5-ethyl-3-ethynyl-1,2-oxazole using a gas-tight syringe purged with Argon.

    • Causality: The compound's low molecular weight (121.1 g/mol ) makes it highly volatile[1].

    • Self-Validation Checkpoint: Pull the syringe plunger slightly back after drawing the liquid; a vacuum resistance confirms a gas-tight seal, preventing vapor escape into the lab environment.

  • Step 3: Catalyst Addition & Exotherm Mitigation.

    • Action: Introduce the Cu(I) or Pd catalyst at 0°C.

    • Causality: Alkynes are highly reactive[3]. Lowering the kinetic energy of the system prevents an immediate, uncontrollable exotherm upon catalyst coordination to the alkyne.

    • Self-Validation Checkpoint: Monitor the internal temperature probe. The reaction is only safe to warm to room temperature if the ΔT remains <2°C over a 5-minute observation window at 0°C.

SafeHandling N1 1. Fume Hood & PPE Verification N2 2. Inert Atmosphere Transfer N1->N2 Purge System N3 3. Controlled Reaction (CuAAC) N2->N3 Add Reagents N4 4. Exotherm Mitigation & Quench N3->N4 Monitor Temp N5 5. Segregated Waste Disposal N4->N5 Liquid Separation

Operational workflow for the safe handling and reaction execution of 5-ethyl-3-ethynyl-1,2-oxazole.

Part 4: Spill Mitigation and Disposal Plan

A spill of an ethynyl-isoxazole derivative requires immediate, chemically logical intervention.

Step-by-Step Methodology: Spill Protocol
  • Step 1: Isolate & Suppress.

    • Action: Evacuate a 5-meter radius. Cover the spill with an inert, non-combustible absorbent (e.g., dry sand or diatomaceous earth).

    • Causality: Paper towels provide a high surface area that, combined with a reactive alkyne and atmospheric oxygen, creates a severe fire hazard.

  • Step 2: Neutralize.

    • Action: If the spill involves a catalyzed reaction mixture, apply a dilute EDTA solution.

    • Causality: EDTA chelates the transition metal catalyst, halting further alkyne activation and preventing runaway exothermic polymerization.

  • Step 3: Segregated Waste Disposal.

    • Action: Sweep the absorbed material using non-sparking tools into a "Non-Halogenated Organic Waste" container.

    • Causality: Mixing terminal alkynes with halogenated waste can lead to the formation of shock-sensitive haloalkynes over time.

    • Self-Validation Checkpoint: Verify the waste container log contains ZERO halogenated solvents (e.g., DCM, Chloroform) before depositing the neutralized spill material.

References

  • Buy 5-Ethyl-3-ethynyl-1,2-oxazole - Smolecule. 1

  • 5-ethyl-3-ethynyl-1,2-oxazole | 2137530-80-2 - ChemicalBook. 2

  • Synthesis and Reactions of N-Ethynyl-heterocycles - ResearchGate. 3

  • Synthesis of Azirinyl Ethynyl Ketones and Their Use - ACS Publications. 4

Sources

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